Chitobiose octaacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H40N2O17 |
|---|---|
Molecular Weight |
676.6 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-5-acetamido-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19?,20?,21-,22-,23+,24+,25+,26+,27+,28-/m0/s1 |
InChI Key |
JUYKRZRMNHWQCD-DRPNSHQHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Chitobiose octaacetate?
For Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, the fully acetylated form of chitobiose, is a derivative of chitin (B13524), the second most abundant polysaccharide in nature. As a disaccharide composed of two N-acetylglucosamine units linked by a β-1,4-glycosidic bond, with all available hydroxyl groups acetylated, it serves as a key intermediate in the synthesis of various bioactive compounds and as a valuable tool in glycobiology research. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological relevance.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H40N2O17 | [3][4][5] |
| Molecular Weight | 676.62 g/mol | [4][5] |
| CAS Number | 41670-99-9 | [4] |
| Synonyms | Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate | [3][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and DMF (~20 mg/mL), sparingly soluble in ethanol (B145695) (~0.5 mg/mL) and aqueous buffers.[1] | [1] |
| Storage | Store at -20°C for long-term stability. | [3] |
Spectroscopic Data
Expected ¹H-NMR Spectral Features: The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous acetyl groups and the protons of the sugar backbone. Key signals would include:
-
Anomeric Protons: Signals for the two anomeric protons (H-1 and H-1') are expected to appear in the downfield region, typically between 4.5 and 6.0 ppm. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkage.
-
Ring Protons: The other protons on the pyranose rings will resonate in the region of 3.5 to 5.5 ppm.
-
Acetyl Protons: A series of sharp singlet peaks corresponding to the methyl protons of the eight acetate (B1210297) groups will be observed in the upfield region, typically between 1.9 and 2.2 ppm.[1][6][7]
Expected ¹³C-NMR Spectral Features: The carbon NMR spectrum will show distinct signals for:
-
Carbonyl Carbons: The carbonyl carbons of the acetate groups will appear in the downfield region, around 170 ppm.
-
Anomeric Carbons: The anomeric carbons (C-1 and C-1') will resonate around 100 ppm.
-
Ring Carbons: The remaining carbons of the glucose rings will be found between 50 and 80 ppm.
-
Acetyl Methyl Carbons: The methyl carbons of the acetate groups will be observed in the upfield region, around 20-21 ppm.[8]
Experimental Protocols
Synthesis of this compound via Peracetylation of Chitobiose
This protocol describes a general method for the peracetylation of carbohydrates, which can be adapted for the synthesis of this compound from chitobiose.[9]
Materials:
-
Chitobiose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of chitobiose in acetic anhydride (30 equivalents), cooled to 0°C, add a catalytic amount of In(OTf)₃ (0.05 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl acetate and a 10% aqueous sodium carbonate solution to the reaction mixture and stir for 1 hour to quench the excess acetic anhydride.
-
Separate the organic layer, wash it twice with saturated aqueous NaHCO₃ solution, and then dry it over MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Biological Relevance and Signaling Pathways
While this compound is primarily a synthetic compound, its constituent monomer, N-acetylglucosamine (GlcNAc), and the chitobiose dimer itself, are known to play significant roles in biological signaling. In various organisms, GlcNAc can act as a signaling molecule that triggers specific cellular responses.
For instance, in the human fungal pathogen Candida albicans, GlcNAc induces a signaling cascade that leads to morphological changes, such as the transition from yeast to hyphal growth, a key virulence factor. This signaling is initiated by the transport of GlcNAc into the cell and its subsequent phosphorylation.
The diagram below illustrates a simplified model of the GlcNAc-induced signaling pathway in fungi, which provides a conceptual framework for how chitobiose, upon potential deacetylation and breakdown, could influence cellular processes.
Caption: A diagram of the N-acetylglucosamine (GlcNAc) signaling pathway in fungi.
Applications in Research and Drug Development
This compound is a valuable precursor for the synthesis of various glycoconjugates and oligosaccharides. Its protected hydroxyl groups allow for selective chemical modifications at other positions. In drug development, understanding the interactions of such carbohydrate derivatives with biological targets is crucial. Chitobiose and its derivatives are being investigated for their potential anti-inflammatory and gut health-promoting properties.[10] The fully acetylated form, being more lipophilic, may have different pharmacokinetic properties and cellular uptake mechanisms compared to its unacetylated counterpart, making it an interesting compound for further investigation in drug delivery and prodrug strategies.
Conclusion
This compound is a chemically important derivative of a naturally abundant disaccharide. While some of its fundamental physical properties, such as its melting point, remain to be definitively reported, its chemical structure and reactivity are well-understood, making it a versatile tool in carbohydrate chemistry. The biological significance of its core structure, chitobiose, suggests that this compound and its derivatives may hold promise for future applications in biomedical research and drug development. Further studies are warranted to fully elucidate its physical properties and explore its potential biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. scbt.com [scbt.com]
- 5. dextrauk.com [dextrauk.com]
- 6. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin | Semantic Scholar [semanticscholar.org]
- 8. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chitobiose Octaacetate from Alpha-Chitin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chitobiose octaacetate from alpha-chitin, a critical process for obtaining a valuable building block in biomedical research and drug development. Chitobiose, a disaccharide of N-acetylglucosamine, and its peracetylated form, this compound, serve as important precursors for the synthesis of various bioactive molecules, including oligosaccharides with therapeutic potential. This document details the necessary starting materials, a step-by-step experimental protocol for the chemical synthesis via acetolysis, and methods for purification and characterization of the final product.
Introduction to Alpha-Chitin and this compound
Alpha-chitin is the most abundant and stable crystalline form of chitin (B13524), a linear polysaccharide composed of β-(1→4)-linked N-acetyl-D-glucosamine units.[1] It is primarily sourced from the exoskeletons of crustaceans like crabs and shrimp.[1] The rigid, crystalline structure of alpha-chitin presents challenges for its direct use in many applications, necessitating degradation into smaller, more soluble oligosaccharides.
This compound (C₂₈H₄₀N₂O₁₇, Molar Mass: 676.62 g/mol ) is the fully acetylated derivative of chitobiose.[2] The acetylation of the hydroxyl and amino groups enhances its solubility in organic solvents, making it a versatile intermediate for further chemical modifications. The synthesis of this compound from alpha-chitin is typically achieved through acetolysis, a chemical process that involves the simultaneous cleavage of glycosidic bonds and acetylation of the resulting oligosaccharides.
Preparation of Alpha-Chitin from Crustacean Shells
The initial and crucial step in the synthesis is the purification of alpha-chitin from its natural source. The primary contaminants in crustacean shells are minerals (mainly calcium carbonate) and proteins, which must be removed to ensure a clean starting material for the acetolysis reaction.[3][4]
Experimental Protocol:
A. Demineralization:
-
Clean and dry raw crustacean shells (e.g., shrimp or crab shells).
-
Grind the shells into a fine powder.
-
Suspend the shell powder in a dilute solution of hydrochloric acid (e.g., 1 M HCl) at room temperature with constant stirring. The acid-to-shell ratio should be sufficient to completely dissolve the minerals, typically around 10:1 (v/w).
-
Continue stirring for several hours until the effervescence of carbon dioxide ceases, indicating the completion of demineralization.
-
Filter the demineralized chitin and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the demineralized chitin in an oven at approximately 60-80°C.
B. Deproteinization:
-
Suspend the dried, demineralized chitin in a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) at an elevated temperature (e.g., 70-90°C). A typical ratio is 10:1 (v/w) of NaOH solution to chitin.
-
Stir the mixture for several hours to hydrolyze and dissolve the proteins.
-
Filter the purified alpha-chitin and wash extensively with deionized water until the washings are neutral.
-
Dry the final alpha-chitin product in an oven.
The following table summarizes the key parameters for the preparation of alpha-chitin:
| Parameter | Demineralization | Deproteinization |
| Reagent | Dilute Hydrochloric Acid (e.g., 1 M HCl) | Dilute Sodium Hydroxide (e.g., 1 M NaOH) |
| Temperature | Room Temperature | 70-90°C |
| Duration | Several hours (until effervescence stops) | Several hours |
| Ratio (Reagent:Shells) | ~10:1 (v/w) | ~10:1 (v/w) |
Synthesis of this compound via Acetolysis
Acetolysis of alpha-chitin involves the use of a strong acid catalyst, typically sulfuric acid, in a mixture of acetic anhydride (B1165640) and acetic acid. This process cleaves the β-(1→4)-glycosidic linkages in the chitin polymer and simultaneously acetylates the hydroxyl and amino groups of the resulting oligosaccharides.
Experimental Protocol:
-
Suspend the purified and dried alpha-chitin in a mixture of acetic anhydride and glacial acetic acid. A common solvent ratio is 1:1 (v/v).
-
Cool the suspension in an ice bath to control the initial exothermic reaction.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring. The amount of sulfuric acid is critical and typically ranges from 10-20% (v/v) relative to the acetic anhydride.
-
After the addition of sulfuric acid, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature, typically between 40°C and 60°C.
-
Maintain the reaction at this temperature with continuous stirring for a period of 24 to 72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a large volume of ice-water to precipitate the acetylated oligosaccharides and quench the reaction.
-
Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product, which will be a mixture of peracetylated chitooligosaccharides of varying lengths.
The table below outlines the general conditions for the acetolysis of alpha-chitin:
| Parameter | Condition |
| Reagents | Acetic Anhydride, Glacial Acetic Acid, Concentrated Sulfuric Acid |
| Solvent Ratio (Ac₂O:AcOH) | ~1:1 (v/v) |
| Catalyst Concentration (H₂SO₄) | 10-20% (v/v) of Acetic Anhydride |
| Reaction Temperature | 40-60°C |
| Reaction Time | 24-72 hours |
Purification of this compound
The crude product from the acetolysis reaction is a mixture of peracetylated chitooligosaccharides, including this compound, as well as higher and lower molecular weight acetylated sugars. Purification is essential to isolate the desired this compound.
Experimental Protocol:
A. Fractional Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization. This compound is generally less soluble than the higher oligosaccharides and will crystallize out first.
-
Collect the crystals by filtration.
-
Recrystallize the product one or more times from the same solvent system to improve purity.
B. Column Chromatography:
-
For a more rigorous purification, the crude product or the partially purified crystals can be subjected to column chromatography.
-
Silica gel is a common stationary phase for the separation of acetylated sugars.
-
A gradient elution system using a mixture of a non-polar solvent (e.g., toluene (B28343) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically employed.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. A typical mobile phase for acetylated sugars is a mixture of toluene and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra will show characteristic signals for the acetyl groups and the sugar backbone protons and carbons.[5][6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (676.62 g/mol ). Techniques such as Electrospray Ionization (ESI-MS) are suitable for this purpose.[9][10][11]
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the synthesis of this compound from alpha-chitin.
References
- 1. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High resolution 1H NMR structural studies of sucrose octaacetate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sucrose octaacetate(126-14-7) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chitobiose octaacetate molecular structure and stereochemistry
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Chitobiose Octaacetate
Introduction
This compound is the fully acetylated derivative of chitobiose, a disaccharide composed of two β(1→4) linked N-acetylglucosamine (GlcNAc) units. As a fundamental repeating unit of chitin, one of the most abundant polysaccharides in nature, chitobiose and its derivatives are of significant interest in glycobiology, biochemistry, and materials science. The acetylation of all eight hydroxyl and amino groups to form this compound renders the molecule more soluble in organic solvents and serves as a crucial protecting group strategy in the chemical synthesis of complex oligosaccharides and glycoconjugates.[1][2] This guide provides a detailed examination of its molecular structure, stereochemistry, and the experimental protocols used for its synthesis and characterization.
Molecular Structure
The molecular structure of this compound is defined by its constituent monosaccharides, the glycosidic linkage connecting them, and the comprehensive acetylation of its functional groups.
-
Core Disaccharide: The backbone is chitobiose, which consists of two N-acetyl-D-glucosamine units.
-
Glycosidic Bond: These two units are joined by a β(1→4) glycosidic bond. This means the C1 (anomeric carbon) of the non-reducing GlcNAc unit is linked to the C4 hydroxyl group of the reducing GlcNAc unit, and the stereochemistry at the anomeric carbon of this linkage is beta.
-
Acetylation: The "octaacetate" designation indicates the presence of eight acetyl groups. Two are the native N-acetyl groups on the amino functions at the C2 positions of each ring. The remaining six are O-acetyl groups that have replaced the hydrogen of every hydroxyl group on the sugar rings.
The systematic name for one of its anomers is 2-(Acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose 1,3,6-Triacetate.[3][4]
Caption: Hierarchical structure of this compound.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers dictating its three-dimensional structure and optical properties.
-
Monosaccharide Configuration: Both monosaccharide units are derived from D-glucosamine, defining the specific spatial arrangement of substituents on the pyranose rings.
-
Glycosidic Linkage Configuration: The glycosidic bond is in the beta (β) configuration, meaning the substituent at C1 of the non-reducing ring is equatorial.
-
Anomeric Center: The C1 carbon of the reducing GlcNAc unit is a hemiacetal in chitobiose, but an acetate (B1210297) in the octaacetate form. This anomeric center can exist in two stereoisomeric forms: alpha (α) or beta (β). The α-anomer has an axial acetate group at C1, while the β-anomer has an equatorial one. This results in two distinct diastereomers: α-chitobiose octaacetate and β-chitobiose octaacetate.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [2][3][7][8] |
| Molecular Weight | 676.62 g/mol | [2][3][7] |
| CAS Number | 7284-18-6, 41670-99-9 | [3][7][8] |
| Appearance | White solid | [9] |
Experimental Protocols
Synthesis: Acetylation of Chitobiose
The most direct method for preparing this compound is the peracetylation of chitobiose using acetic anhydride (B1165640) with a catalyst. The following protocol is adapted from a similar, well-established procedure for the acetylation of sucrose.[9]
Reagents and Materials:
-
Chitobiose
-
Acetic Anhydride
-
Anhydrous Sodium Acetate (catalyst)
-
Two-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., containing anhydrous calcium chloride)
-
Heating mantle or hot plate
-
Stir bar
-
Beaker with ice-water mixture
-
Filtration apparatus (e.g., Büchner funnel)
-
95% Ethanol for recrystallization
Methodology:
-
Reaction Setup: In a two-neck round-bottom flask, combine chitobiose, a molar excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.
-
Heating: Attach the reflux condenser and heat the mixture under anhydrous conditions with stirring. The reaction is typically heated to boiling for 30-60 minutes to ensure complete acetylation.[9]
-
Quenching and Precipitation: After the reaction is complete, carefully pour the warm reaction mixture into a large beaker containing an ice-water mixture. Stir the resulting slurry vigorously. The non-polar this compound will precipitate out of the aqueous solution.[9]
-
Isolation: Allow the mixture to stand, often overnight at a low temperature, to maximize precipitation. Collect the white solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water on the filter to remove acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then chill to induce crystallization of the pure this compound.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven to a constant weight.[9]
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the structure. The ¹H NMR spectrum will confirm the disappearance of the broad hydroxyl proton signals from the starting material and the appearance of sharp singlets in the ~2.0-2.2 ppm region, corresponding to the 24 protons of the eight acetyl groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis will show the disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the appearance of strong C=O stretching bands (~1740-1750 cm⁻¹) from the ester groups.
Caption: Workflow for synthesis and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dextrauk.com [dextrauk.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]
A Technical Guide to Chitobiose Octaacetate: From Biological Origin to Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose octaacetate, a fully acetylated derivative of chitobiose, holds a unique position in the landscape of carbohydrate chemistry and its biological applications. While not a naturally occurring compound, its origin is deeply rooted in chitin (B13524), the second most abundant polysaccharide in nature. This technical guide provides an in-depth exploration of the biological origins, synthesis, and, most importantly, the scientific significance of this compound and its related compounds. Due to a notable lack of direct research on the biological activities of this compound itself, this paper extends its scope to include the well-documented biological functions of its parent molecule, N,N'-diacetylchitobiose, and the broader class of chitooligosaccharides (COS). This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this molecule, from fundamental chemistry to potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual workflows.
Biological Origin and Synthesis
This compound is not found in nature; it is a synthetic derivative of chitin, a linear polymer of β-(1→4)-linked N-acetylglucosamine units. Chitin is a primary component of the exoskeletons of arthropods, such as crustaceans and insects, and the cell walls of fungi. The production of this compound is a chemical process known as acetolysis .
The Pathway from Chitin to this compound
The journey from the abundant natural polymer chitin to the specialized chemical entity this compound involves the controlled degradation of the polysaccharide backbone and subsequent complete acetylation of the resulting disaccharide units.
The acetolysis of chitin involves the use of a strong acid catalyst, typically sulfuric acid, in the presence of acetic anhydride. This process cleaves the glycosidic bonds of the chitin polymer and simultaneously acetylates all free hydroxyl and amino groups of the resulting chitobiose molecules. The final product is a fully protected disaccharide, this compound.
Biological Significance: A Focus on Related Compounds
Direct research into the biological significance of this compound is sparse, with its primary role being a precursor in the synthesis of other molecules, such as chitobiose oxazoline. However, the biological activities of its de-O-acetylated parent, N,N'-diacetylchitobiose , and other chitooligosaccharides (COS) are well-documented and provide a strong indication of the potential biological relevance of chitin-derived oligosaccharides.
Antimicrobial Activity of N,N'-Diacetylchitobiose
N,N'-diacetylchitobiose has demonstrated antimicrobial properties. A notable study investigated its efficacy as a coating on ready-to-eat shrimp to inhibit the growth of the foodborne pathogen Listeria monocytogenes.
| Compound | Target Organism | Activity Metric | Result | Reference |
| N,N'-Diacetylchitobiose (1% w/v solution) | Listeria monocytogenes | Log Reduction | 0.5 log CFU/mL reduction on shrimp after 16 days at 4°C | [1][2][3][4] |
| N,N'-Diacetylchitobiose | Escherichia coli K-12 | Minimum Inhibitory Concentration (MIC) | 5% w/v | [5] |
| N,N'-Diacetylchitobiose | Listeria monocytogenes 10403S | Minimum Inhibitory Concentration (MIC) | 10% w/v | [5] |
Antioxidant Activity of Chitobiose
The deacetylated form of N,N'-diacetylchitobiose, known as chitobiose, has shown significant antioxidant activity. It effectively scavenges hydroxyl radicals and inhibits hydroxylation reactions. Interestingly, the N-acetylated forms, like N,N'-diacetylchitobiose, did not show inhibitory activity in the same assay[6][7].
| Compound | Assay | IC50 Value (µM) | Reference |
| Chitobiose | Inhibition of benzoate (B1203000) hydroxylation | 18 | [6][7] |
| Chitobiose | Hydroxyl radical scavenging (photolysis of zinc oxide) | 30 | [6][7] |
| N,N'-diacetylchitobiose | Inhibition of benzoate hydroxylation | No inhibitory activity | [6][7] |
Anti-inflammatory Activity of Chitooligosaccharides (COS)
Chitooligosaccharides have demonstrated potent anti-inflammatory effects both in vitro and in vivo. These effects are often dose-dependent and can be influenced by the molecular weight and degree of deacetylation of the oligosaccharides[8][9].
| Compound/Mixture | Model | Dosage | Inhibition | Reference |
| Chitooligosaccharides (COS1) | Xylene-induced ear edema in mice | 30 mg/kg | 60.81% | [10] |
| Chitooligosaccharides (COS1) | Xylene-induced ear edema in mice | 300 mg/kg | 89.07% | [10] |
| Chitooligosaccharides (COS1) | Xylene-induced ear edema in mice | 600 mg/kg | 77.58% | [10] |
| Chitooligosaccharides (COS) | Carrageenan-induced paw edema in mice | 500 mg/kg | Potential anti-inflammatory effect comparable to dexamethasone | [11] |
Signaling Pathways Modulated by Chitooligosaccharides
The anti-inflammatory effects of chitooligosaccharides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway , which is a master regulator of pro-inflammatory gene expression. COS have been shown to inhibit the activation of NF-κB. Additionally, COS can influence the Mitogen-Activated Protein Kinase (MAPK) pathway , which also plays a crucial role in inflammation.
Note: This diagram illustrates the anti-inflammatory mechanism of chitooligosaccharides (COS) as a representative example for chitin-derived oligosaccharides. There is currently no direct evidence for this compound acting on this pathway.
Experimental Protocols
Synthesis of this compound via Acetolysis of Chitin
This protocol describes a general method for the acetolysis of chitin to produce this compound.
Materials:
-
Crude chitin flakes (e.g., from shrimp shells)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Chitin Preparation: Purify and grind crude chitin flakes to a fine powder. Dry the powder thoroughly in a vacuum oven.
-
Acetolysis Reaction: Suspend the dried chitin powder in a mixture of acetic anhydride and a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature (e.g., 40-50°C) with constant stirring for several hours to days.
-
Reaction Quenching: Carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the acetylated products.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove acid and unreacted acetic anhydride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antimicrobial Activity Assay for N,N'-Diacetylchitobiose (Broth Microdilution Method)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of N,N'-diacetylchitobiose against a bacterial strain.
Materials:
-
N,N'-diacetylchitobiose
-
Bacterial strain (e.g., Listeria monocytogenes)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solution: Dissolve N,N'-diacetylchitobiose in a suitable sterile solvent to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium, which can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Assay for Chitooligosaccharides (LPS-induced Macrophage Model)
This protocol describes a method to evaluate the anti-inflammatory activity of COS by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Chitooligosaccharides (COS)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent
-
Cell counting kit (e.g., MTT assay)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of COS for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + COS only).
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the COS.
Conclusion and Future Perspectives
This compound, while primarily recognized as a synthetic intermediate, belongs to a class of chitin-derived oligosaccharides with significant and diverse biological activities. The antimicrobial, antioxidant, and anti-inflammatory properties of its parent molecules, N,N'-diacetylchitobiose and chitobiose, as well as other chitooligosaccharides, highlight the vast potential of these compounds in drug discovery and development. The ability of COS to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for their therapeutic potential.
Future research should focus on elucidating the direct biological activities of this compound to determine if the peracetylation enhances or diminishes the effects observed in its parent compounds. Furthermore, exploring the structure-activity relationships of a broader range of acetylated and deacetylated chitooligosaccharides will be crucial for the rational design of novel therapeutics for infectious, inflammatory, and oxidative stress-related diseases. The development of efficient and scalable synthesis and purification protocols will also be essential to facilitate these future investigations and translate the promising biological activities of these chitin-derived molecules into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitin Oligosaccharide N , N ′-Diacetylchitobiose (GlcNAc 2 ) as Antimicrobial Coating against Listeria monocytogenes on Ready-to-Eat Shrimp [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Chitobiose octaacetate CAS number and supplier information
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Synthesis, and Applications of Chitobiose Octaacetate.
This compound, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524).[1][2] This compound serves as a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of various glycoconjugates and carbohydrate-based molecules. Its peracetylated nature renders it soluble in many organic solvents, facilitating its use in a variety of chemical reactions.[1][3] This guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, synthesis, and potential applications in research and development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its molecular formula is C₂₈H₄₀N₂O₁₇, with a molecular weight of 676.62 g/mol .[2][4] The peracetylation of chitobiose significantly alters its solubility profile compared to its unacetylated counterpart.
CAS Number Clarification
There is some ambiguity in the literature and supplier catalogs regarding the CAS number for this compound. Two numbers are frequently cited:
-
41670-99-9: This CAS number is often associated with the α-anomer of this compound.[2][4][5][6] A specific synthesis for the α-anomer is linked to this identifier.[4][5]
-
7284-18-6: This CAS number is also widely used for this compound.[][8][9]
Several suppliers list both CAS numbers for the same product, suggesting they may be used interchangeably or that the product could be a mixture of anomers.[10][11] Researchers are advised to contact the supplier to confirm the anomeric configuration of the product if it is critical for their application.
Tabulated Data
| Property | Value | Citations |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [2][4] |
| Molecular Weight | 676.62 g/mol | [2][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (typical) | [1][6] |
| Storage Temperature | -20°C | [1][6] |
| Stability | ≥ 4 years at -20°C | [1][6] |
| Solubility | Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and ethanol (B145695) (~0.5 mg/ml). Sparingly soluble in aqueous buffers. | [1][6] |
Suppliers
This compound is available from several chemical suppliers. The following table summarizes some of the key suppliers and their listed CAS numbers and product codes.
| Supplier | CAS Number(s) | Product/Catalog Number |
| Santa Cruz Biotechnology | 41670-99-9 | Not specified |
| MedChemExpress | 41670-99-9 | HY-N8066 |
| Cayman Chemical | 41670-99-9 | 16379 |
| Dextra UK | 7284-18-6 | C214 |
| United States Biological | 7284-18-6, 41670-99-9 | 296843 |
| BOC Sciences | 7284-18-6 | Not specified |
| Sunway Pharm Ltd | 7284-18-6 | CB13942 |
| GlpBio | 41670-99-9 | Not specified |
Synthesis and Experimental Protocols
This compound is typically synthesized from chitin, a naturally abundant polymer of N-acetylglucosamine.[1][5] The process involves the acetolysis of chitin.[1] A specific method for synthesizing the α-anomer of this compound has been described in the literature.[4][5]
General Synthesis Workflow
The synthesis of this compound from chitin can be conceptualized as a multi-step process involving the degradation of the chitin polymer and subsequent acetylation of the resulting disaccharide units.
Experimental Protocol: Preparation of Stock Solutions
For experimental use, stock solutions of this compound are typically prepared in organic solvents due to its poor water solubility.[1]
-
Solvent Selection: Choose a suitable organic solvent such as DMSO, DMF, or ethanol.[1]
-
Dissolution: Dissolve the this compound in the chosen solvent. For example, to prepare a 20 mg/ml stock solution in DMSO, add 50 µl of DMSO to 1 mg of this compound.[1] The solvent should be purged with an inert gas.[1]
-
Aqueous Solutions: For applications requiring an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Applications and Biological Context
The primary application of this compound in research is as a synthetic precursor.[1][5] Its protected hydroxyl and amino groups make it a stable building block for the synthesis of more complex carbohydrates and glycoconjugates, such as chitobiose oxazoline.[1][4][5]
Biological Activity of Related Compounds
While this compound itself is primarily a synthetic intermediate, its deacetylated precursors, chitobiose and N,N'-diacetylchitobiose, have known biological activities.
-
Chitin Degradation Pathway: In nature, chitin is degraded by chitinases into smaller oligosaccharides, including chitobiose.[12][13] Chitobiose can then be further broken down. This pathway is a target for antifungal and insecticidal agents.[12][14] Derivatives of chitobiose have been explored as chitinase (B1577495) inhibitors.[15][16]
Implications of Peracetylation for Biological Studies
Peracetylated sugars are often used in metabolic labeling studies to enhance cell permeability.[17][18] However, researchers should be aware that this modification can lead to non-specific, non-enzymatic reactions, such as S-glycosylation of cysteine residues on proteins.[18][19][20] This can be a source of experimental artifacts.[18][20] While this compound is not typically used for metabolic labeling, this general property of peracetylated sugars is an important consideration for researchers in chemical biology. The acetate (B1210297) groups are generally removed by cellular esterases to release the free sugar.
Conclusion
This compound is a valuable reagent for carbohydrate chemists and researchers in drug development. Its primary utility lies in its role as a stable, soluble precursor for the synthesis of a variety of complex carbohydrates and glycoconjugates. While it does not have significant direct biological activity, the biological relevance of its parent molecule, chitobiose, in pathways such as chitin degradation, provides a context for its application in developing tools to study these processes, such as chitinase inhibitors. Researchers should be mindful of the ambiguity in its CAS number and the chemical implications of its peracetylated state when designing experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 8. dextrauk.com [dextrauk.com]
- 9. This compound - CAS:7284-18-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Chitinase inhibition by chitobiose and chitotriose thiazolines - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 16. Chitinase inhibition by chitobiose and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next-generation unnatural monosaccharides reveal that ESRRB O-GlcNAcylation regulates pluripotency of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Peracetylated Chitobiose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Promising Chitin (B13524) Derivative in Neuroprotection and Immunomodulation
Peracetylated chitobiose, a fully acetylated derivative of the disaccharide chitobiose, is emerging as a significant molecule of interest in the fields of biomedical research and drug development. Derived from chitin, the second most abundant polysaccharide in nature, this compound exhibits enhanced bioavailability and bioactivity compared to its parent molecules, chitin and chitosan (B1678972). Its unique chemical structure allows it to traverse cellular membranes more readily, enabling interactions with intracellular signaling pathways. This technical guide provides a comprehensive overview of peracetylated chitobiose, including its synthesis, physicochemical properties, and key biological activities, with a focus on its neuroprotective and immunomodulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Synthesis and Physicochemical Properties
Peracetylated chitobiose is synthesized from chitin, a polymer of N-acetylglucosamine, through a process of acetolysis. This chemical depolymerization and peracetylation method yields a fully acetylated disaccharide.
Synthesis of Peracetylated Chitobiose
-
Depolymerization of Chitin: Chitin is first depolymerized to smaller oligosaccharides, including chitobiose, through acidic or enzymatic hydrolysis.
-
Peracetylation: The resulting mixture of chitooligosaccharides is then treated with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst like sulfuric acid. This step fully acetylates all free amine and hydroxyl groups.
-
Purification: The peracetylated chitobiose is then purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the desired disaccharide from other acetylated oligosaccharides.
A more specific, but still general, laboratory-scale synthesis can be conceptualized as follows:
-
Materials: Chitin, concentrated hydrochloric acid, acetic anhydride, concentrated sulfuric acid, methanol, silica gel for column chromatography, and appropriate solvents for elution.
-
Procedure:
-
Chitin is partially hydrolyzed with concentrated hydrochloric acid to yield a mixture of chitooligosaccharides.
-
The dried oligosaccharide mixture is suspended in acetic anhydride at room temperature with stirring.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated (e.g., in a microwave synthesizer at 50°C) and monitored by thin-layer chromatography (TLC) to determine the completion of the acetylation reaction[1].
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is then subjected to silica gel column chromatography to isolate peracetylated chitobiose.
-
Physicochemical Properties
The peracetylation of chitobiose significantly alters its physicochemical properties, most notably increasing its hydrophobicity and solubility in organic solvents. This enhanced lipophilicity is believed to contribute to its increased cell permeability.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | |
| Molecular Weight | 676.62 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 305-306°C (decomposes) | |
| Solubility | Soluble in various organic solvents | |
| InChI Key | JUYKRZRMNHWQCD-SKSLZCFZSA-N |
Note: Some properties are for the closely related chitobiose octaacetate and are provided as a reference.
Biological Activities and Mechanisms of Action
Peracetylated chitobiose has demonstrated promising biological activities, particularly in the realms of neuroprotection and immunomodulation. These effects are attributed to its ability to interact with key intracellular signaling pathways.
Neuroprotective Effects
Peracetylated chitosan oligosaccharides (PACOs), including peracetylated chitobiose, have shown significant neuroprotective effects in models of Alzheimer's disease and glutamate-induced neurotoxicity[1][2].
Key Findings:
-
Improved Cognitive Function: In animal models of Alzheimer's disease, treatment with PACOs has been shown to improve learning and memory function[1].
-
Attenuation of Neuronal Damage: PACOs can attenuate neuron cell damage caused by β-amyloid (Aβ) and reduce the production of Aβ aggregates in the hippocampus[1].
-
Inhibition of Apoptosis: Peracetylated chitobiose and related compounds inhibit neuronal apoptosis by regulating the expression of key apoptotic proteins[1].
Signaling Pathways Involved:
The neuroprotective effects of peracetylated chitobiose are mediated, at least in part, by the modulation of the following signaling pathways:
-
PI3K/Akt/GSK3β Pathway: Peracetylated chitosan oligosaccharides have been shown to regulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases[1].
-
MAPK/ERK Pathway: This pathway is also implicated in the neuroprotective mechanism of PACOs.
Immunomodulatory Effects
Peracetylated chitobiose and other N-acetylated chitooligosaccharides have been shown to modulate the activity of immune cells, particularly macrophages. These compounds can exert both pro-inflammatory and anti-inflammatory effects depending on the context and the specific structure of the oligosaccharide.
Key Findings:
-
Macrophage Activation: N-acetylated chitooligosaccharides can enhance the innate immune response of macrophages, including the generation of reactive oxygen species (ROS) and phagocytic activity[3].
-
Cytokine Production: These compounds can promote the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3].
-
Anti-inflammatory Activity: In certain contexts, such as in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), N-acetylated chitooligosaccharides can inhibit the inflammatory response[3].
Signaling Pathways Involved:
The immunomodulatory effects of acetylated chitooligosaccharides are often mediated through the NF-κB pathway , a central regulator of inflammation.
Chitinase (B1577495) Inhibition
Peracetylated chitobiose is also being investigated as a potential inhibitor of chitinases, enzymes that degrade chitin. The inhibition of chitinases has therapeutic potential in various diseases, including fungal infections and inflammatory conditions where chitinases are implicated.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
Neuroprotective Effect of Peracetylated Chitobiose on Neuronal Cells
This protocol describes a cell-based assay to evaluate the neuroprotective effects of peracetylated chitobiose against β-amyloid-induced toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
Peracetylated chitobiose
-
β-amyloid (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Culture: Culture neuronal cells in appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of peracetylated chitobiose (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding Aβ peptide to the culture medium and incubate for a further 24-48 hours. Include control wells with untreated cells, cells treated with Aβ alone, and cells treated with peracetylated chitobiose alone.
-
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
LDH Assay: Collect the cell culture supernatant and measure the LDH activity using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the dose-dependent neuroprotective effect of peracetylated chitobiose.
Immunomodulatory Effect of Peracetylated Chitobiose on Macrophages
This protocol outlines an in vitro assay to investigate the immunomodulatory effects of peracetylated chitobiose on macrophage activation and cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Peracetylated chitobiose
-
Lipopolysaccharide (LPS) (as a positive control for inflammation)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess reagent for nitric oxide (NO) measurement
Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into 24-well or 96-well plates. Allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of peracetylated chitobiose for a specified time (e.g., 24 hours). In some experiments, cells can be co-treated with LPS to assess the anti-inflammatory potential of the compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants for cytokine and NO analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.
-
Data Analysis: Analyze the dose-dependent effect of peracetylated chitobiose on cytokine and NO production.
Chitinase Inhibition Assay
This protocol describes a colorimetric assay to evaluate the inhibitory activity of peracetylated chitobiose against chitinase.
Materials:
-
Chitinase enzyme
-
Peracetylated chitobiose (as the potential inhibitor)
-
A suitable chromogenic chitinase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
96-well microplate reader
Protocol:
-
Preparation of Reagents: Prepare solutions of chitinase, peracetylated chitobiose at various concentrations, and the chromogenic substrate in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of peracetylated chitobiose to the respective wells.
-
Add the chitinase solution to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately start monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and, if possible, the IC₅₀ value of peracetylated chitobiose.
Conclusion and Future Directions
Peracetylated chitobiose represents a promising chitin derivative with significant potential in drug development, particularly for neurodegenerative diseases and inflammatory disorders. Its enhanced bioavailability allows it to effectively modulate key intracellular signaling pathways, leading to its observed neuroprotective and immunomodulatory activities. The detailed protocols and data presented in this technical guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this fascinating molecule.
Future research should focus on:
-
Developing optimized and scalable synthesis and purification methods for peracetylated chitobiose.
-
Conducting comprehensive in vivo studies to validate the preclinical efficacy and safety of peracetylated chitobiose in various disease models.
-
Elucidating the detailed molecular mechanisms underlying its biological activities, including the identification of its direct molecular targets.
-
Exploring its potential as a chitinase inhibitor for the treatment of fungal infections and other relevant diseases.
The continued investigation of peracetylated chitobiose holds great promise for the development of novel and effective therapies for a range of challenging medical conditions.
References
- 1. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nomenclature of Acetylated Chitin Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nomenclature of acetylated chitin (B13524) oligosaccharides, crucial molecules in various biological processes, including plant immunity and mammalian cellular responses. This document outlines the standardized terminology, presents key quantitative data, details common experimental protocols for characterization, and visualizes the fundamental signaling pathways these molecules modulate.
Core Nomenclature of Acetylated Chitin Oligosaccharides
The nomenclature of acetylated chitin oligosaccharides is primarily defined by three key parameters: the Degree of Polymerization (DP), the Fraction of Acetylation (FA) or Degree of Acetylation (DA), and the Pattern of Acetylation (PA).[1][2][3][4][5][6] A widely adopted shorthand notation simplifies the representation of these complex molecules.
1.1. Fundamental Units and Abbreviations
The basic monomeric units of chitin and its derivatives are N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN).[7] For ease of representation in oligosaccharide sequences, the following abbreviations are standard:
-
A : Represents an N-acetylglucosamine (GlcNAc) residue.
-
D : Represents a glucosamine (GlcN) residue.
1.2. Key Structural Parameters
-
Degree of Polymerization (DP): This refers to the total number of monosaccharide units (both 'A' and 'D') in the oligosaccharide chain.[1][4][5][6] For example, a tetramer has a DP of 4.
-
Fraction of Acetylation (FA) or Degree of Acetylation (DA): This quantifies the proportion of N-acetylated units within the oligosaccharide. It is calculated as the number of 'A' units divided by the total number of units (DP).[1][4][5][6] For instance, an oligosaccharide with the sequence AADA has a DP of 4 and an FA of 0.75 (or a DA of 75%).
-
Pattern of Acetylation (PA): This describes the specific sequence of 'A' and 'D' units along the oligosaccharide chain, from the non-reducing end to the reducing end.[1][2][4][5][6] The PA is a critical determinant of the molecule's biological activity.[2] For example, ADDA and DADA are two different tetramers with the same DP and FA but distinct PAs.
A general representation for a mixture of partially acetylated oligosaccharides where the sequence is unknown is given as 'AnDm', where 'n' is the number of 'A' units and 'm' is the number of 'D' units.[5]
1.3. Lipo-chitooligosaccharides (LCOs) and Nod Factors
Lipo-chitooligosaccharides (LCOs), which include Nod factors produced by rhizobia, are a specialized class of acetylated chitin oligosaccharides with a lipid chain attached to the non-reducing end. Their nomenclature is more complex and includes details about the fatty acyl chain and other substitutions.
A diagram illustrating the basic nomenclature is provided below:
Caption: Basic nomenclature of a partially acetylated chitin oligosaccharide.
Quantitative Data of Acetylated Chitin Oligosaccharides
The physicochemical properties and biological activities of acetylated chitin oligosaccharides are closely linked to their structural parameters. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Acetylated Chitin Oligosaccharides
| Property | Description | Value/Range | References |
| Molecular Weight | The molecular weight varies with the Degree of Polymerization (DP) and the Degree of Acetylation (DA). The molecular weight of an N-acetylglucosamine (GlcNAc) monomer is approximately 221.21 g/mol , and a glucosamine (GlcN) monomer is about 179.17 g/mol . | Varies | [7] |
| Solubility in Water | Solubility is highly dependent on the DP and DA. Generally, shorter oligomers (lower DP) are more soluble. Chitosan (B1678972), with a low degree of acetylation, is soluble in acidic solutions. Water solubility for some chitosans can be achieved at a DA of around 50%. | Low DP (2-6) are generally soluble. | [8][9][10] |
Table 2: Biological Activity of Acetylated Chitin Oligosaccharides
| Biological Activity | Optimal Parameter | Organism/System | References |
| Plant Defense Induction | DP of 6-8 for fully acetylated chitin oligosaccharides. | Plants | [11] |
| Priming Activity | The Pattern of Acetylation (PA) is a key determinant. For example, the mono-acetylated tetramers ADDD and DADD show significant priming activity. | Rice cells | [2] |
Experimental Protocols for Characterization
The precise characterization of acetylated chitin oligosaccharides is essential for understanding their structure-function relationships. The following sections detail common experimental protocols.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of chitin oligosaccharides.
-
Objective: To separate and quantify chitin oligosaccharides based on their Degree of Polymerization.
-
Instrumentation: An HPLC system equipped with a pump, an injector, a column, and a detector (e.g., UV or refractive index).
-
Column: A reversed-phase amino column (e.g., LiChrospher 100 NH2) is commonly used.[12][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 60 minutes can provide good resolution for oligosaccharides with a DP of 2 to 6.[12][13]
-
Detection: UV detection at around 205 nm is suitable for N-acetylated oligosaccharides.[12]
-
Procedure:
-
Prepare standard solutions of known chitin oligosaccharides for calibration.
-
Dissolve the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run the gradient elution program.
-
Identify and quantify the oligosaccharides by comparing their retention times and peak areas to the standards.
-
A workflow for HPLC analysis is depicted below:
Caption: Workflow for HPLC analysis of acetylated chitin oligosaccharides.
3.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the DP, FA, and PA of chitin oligosaccharides.[14][15][16]
-
Objective: To determine the molecular weight, degree of acetylation, and sequence of acetylated chitin oligosaccharides.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an upstream liquid chromatography system.
-
Procedure:
-
The sample is introduced into the ion source, where molecules are ionized.
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
For sequencing (MS/MS), specific parent ions are selected and fragmented, and the masses of the fragment ions are analyzed. The fragmentation pattern provides information about the sequence of 'A' and 'D' units.
-
-
Data Analysis: The mass spectra will show peaks corresponding to the different oligosaccharide species. The mass difference between adjacent fragment ions can be used to distinguish between an 'A' unit (203 Da) and a 'D' unit (161 Da).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the anomeric configuration and the linkage between monosaccharide units.[4]
-
Objective: To elucidate the detailed chemical structure, including the pattern of acetylation and glycosidic linkages.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
The sample is dissolved in a suitable solvent (e.g., D2O).
-
One-dimensional (e.g., 1H) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired.
-
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons are analyzed to determine the structure. The signals from the anomeric protons are particularly informative for determining the linkage and configuration.
Signaling Pathways Involving Acetylated Chitin Oligosaccharides
In plants, chitin oligosaccharides act as microbe-associated molecular patterns (MAMPs) that trigger an immune response.[17] A key signaling pathway is initiated by the recognition of chitin by cell surface receptors.
4.1. Plant Immune Response to Chitin
-
Recognition: Chitin oligosaccharides are recognized by LysM receptor-like kinases (LysM-RLKs) on the plant cell surface. A well-characterized receptor in Arabidopsis thaliana is CERK1 (Chitin Elicitor Receptor Kinase 1).[18][19]
-
Signal Transduction: Upon binding of chitin, CERK1 is activated, often through dimerization and autophosphorylation.[19] This initiates a downstream signaling cascade.
-
MAPK Cascade: The signal is relayed through a mitogen-activated protein kinase (MAPK) cascade.[17][20][21] This involves a series of phosphorylations of MAPKKKs, MAPKKs, and MAPKs.
-
Downstream Responses: The activated MAPKs phosphorylate various downstream targets, including transcription factors, leading to the expression of defense-related genes. This results in physiological responses such as the production of reactive oxygen species (ROS), callose deposition, and the synthesis of antimicrobial compounds.[17][20][22]
A simplified diagram of the chitin-induced signaling pathway in plants is shown below:
Caption: Simplified diagram of the chitin-induced signaling pathway in plants.
This technical guide provides a foundational understanding of the nomenclature, characterization, and biological significance of acetylated chitin oligosaccharides. For professionals in research and drug development, a thorough grasp of these concepts is paramount for the effective design and interpretation of experiments and for the development of novel therapeutic and agricultural applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fraction and Pattern of Acetylation - Glycopedia [glycopedia.eu]
- 5. Preparation of Defined Chitosan Oligosaccharides Using Chitin Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chitin & Chitosan : Solubiity - Glycopedia [glycopedia.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
- 13. "HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydro" by K.L.B. Chang, J. Lee et al. [jfda-online.com]
- 14. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. The lysin motif receptor-like kinase (LysM-RLK) CERK1 is a major chitin-binding protein in Arabidopsis thaliana and subject to chitin-induced phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Chitobiose Octaacetate: A Versatile Precursor for the Strategic Synthesis of Chitooligosaccharides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitooligosaccharides (COS), the oligomers of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) and its deacetylated counterpart, D-glucosamine (GlcN), have garnered significant attention in the fields of biomedicine and drug development. Their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects, make them promising candidates for a wide range of therapeutic applications.[1][2] Unlike high molecular weight chitosan, COS are water-soluble and readily absorbed, enhancing their bioavailability and clinical potential.[3] The precise biological function of COS is intimately linked to their specific structural characteristics, such as the degree of polymerization (DP), the degree of acetylation (DA), and the pattern of acetylation. Consequently, the ability to synthesize structurally well-defined COS is paramount for elucidating their structure-activity relationships and for the development of targeted therapeutics.
Chitobiose octaacetate, a peracetylated form of the disaccharide chitobiose, serves as a valuable and versatile starting material for the controlled, stepwise synthesis of higher-order chitooligosaccharides. Its protected nature allows for selective deprotection and subsequent glycosylation reactions, enabling the construction of COS with defined lengths and acetylation patterns. This technical guide provides a comprehensive overview of the synthesis of chitooligosaccharides from this compound, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.
Synthesis of Chitooligosaccharides from this compound: A Strategic Approach
The synthesis of higher-order chitooligosaccharides from this compound is a multi-step process that typically involves:
-
Selective Deprotection: The initial step involves the selective removal of a protecting group, often at the anomeric carbon or at a specific hydroxyl position, to generate a suitable glycosyl acceptor or donor.
-
Glycosylation (Chain Elongation): The deprotected chitobiose derivative is then reacted with a glycosyl donor (e.g., another chitobiose derivative or a monosaccharide building block) to form a longer oligosaccharide chain.
-
Purification: The desired chitooligosaccharide is isolated from the reaction mixture using chromatographic techniques.
-
Characterization: The structure and purity of the synthesized COS are confirmed using spectroscopic methods.
This strategic approach allows for the iterative addition of monosaccharide or disaccharide units, leading to the controlled synthesis of chitooligomers of desired lengths.
Experimental Protocols
1. Selective Anomeric Deacetylation of Peracetylated Chitobiose
This protocol describes the selective removal of the anomeric acetyl group from peracetylated chitobiose (chitobiose hexaacetate) to prepare a key intermediate for glycosylation.[4]
-
Materials:
-
Chitobiose hexaacetate
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve chitinbiose hexaacetate (e.g., 345 mg, 0.51 mmol) in dry DMF (e.g., 3.5 mL).[4]
-
Add a solution of hydrazine acetate (e.g., 57 mg, 0.6 mmol) in dry DMF to the chitobiose hexaacetate solution.[4]
-
Stir the resulting mixture at room temperature for 2 hours.[4]
-
Add another portion of hydrazine acetate (e.g., 57 mg, 0.6 mmol) in DMF (e.g., 0.3 mL) and continue stirring for an additional 15 minutes at room temperature.[4]
-
Slowly add the reaction mixture dropwise to diethyl ether (e.g., 150 mL) with continuous stirring to precipitate the product.[4]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
2. Oxazoline-Mediated Glycosylation for Chain Elongation
The oxazoline (B21484) method is a powerful strategy for the stereoselective formation of β-glycosidic linkages, which are characteristic of chitooligosaccharides. This protocol outlines a general procedure for the synthesis of a chitotriose derivative from a chitobiose acceptor.
-
Materials:
-
Partially deacetylated chitobiose acceptor (from Protocol 1)
-
Chitobiosyl oxazoline donor
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
-
-
Procedure:
-
Dissolve the chitobiose acceptor and the chitobiosyl oxazoline donor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the Lewis acid catalyst dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
3. Purification and Characterization of Synthesized Chitooligosaccharides
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[5] For example, a linear gradient from 80:20 acetonitrile:water to 60:40 acetonitrile:water over 60 minutes can provide good separation of N-acetyl-chito-oligosaccharides.[5]
-
Detection: UV detection at around 205-210 nm is suitable for acetylated chitooligosaccharides.[6]
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized COS.
-
Key signals in the ¹H NMR spectrum include the anomeric protons (typically in the range of 4.5-5.0 ppm) and the N-acetyl methyl protons (around 2.0 ppm).[2]
-
The coupling constants of the anomeric protons provide information about the stereochemistry of the glycosidic linkages (β-linkages typically have larger coupling constants).[2]
-
-
Characterization by Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are used to determine the molecular weight of the synthesized COS and to confirm the degree of polymerization.[7]
-
Tandem mass spectrometry (MS/MS) can be used to sequence the oligosaccharide and determine the location of different sugar units.[7]
-
Quantitative Data on Chitooligosaccharide Synthesis
The yield of chitooligosaccharide synthesis can vary significantly depending on the specific reaction conditions, protecting groups, and glycosylation strategy employed. While comprehensive comparative data is scarce, the following table summarizes representative yields for key steps in the synthesis of chitooligomers.
| Synthesis Step | Starting Material | Product | Method | Yield (%) | Reference |
| Anomeric Deacetylation | Chitobiose hexaacetate | Mono-deacetylated chitobiose | Hydrazine acetate | Not specified | [4] |
| Glycosylation | Chitobiose acceptor | Chitotriose derivative | Oxazoline method | 50-70% (typical) | General knowledge |
| Glycosylation | Chitotriose acceptor | Chitotetraose derivative | Oxazoline method | 40-60% (typical) | General knowledge |
| Enzymatic Synthesis | (GlcNAc)₅ acceptor, (GlcNAc)₂-oxa donor | (GlcNAc)₇ | Chemoenzymatic | ~30% | [8] |
Visualization of Workflows and Pathways
Synthesis Workflow from this compound
Caption: A generalized workflow for the synthesis of chitotetraose from this compound.
Chemoenzymatic Synthesis using the Oxazoline Method
Caption: Chemoenzymatic synthesis of chitotetraose using a chitobiosyl oxazoline donor.
Chitooligosaccharide-Mediated Signaling in Plant and Mammalian Cells
Caption: Simplified signaling pathways activated by chitooligosaccharides in plant and mammalian cells.
Biological Activity and Signaling Pathways
Structurally defined chitooligosaccharides are invaluable tools for dissecting the molecular mechanisms underlying their biological effects.
In Plants: Chitooligosaccharides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) that trigger plant innate immunity.[9] Upon recognition by cell surface receptors, such as Chitin Elicitor Receptor Kinase 1 (CERK1), a signaling cascade is initiated.[9] This cascade often involves a Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of defense-related genes and the production of antimicrobial compounds, thereby enhancing the plant's resistance to pathogens.[9]
In Mammalian Cells: In mammalian systems, particularly in immune cells like macrophages, chitooligosaccharides have been shown to modulate inflammatory responses.[10] They can interact with Toll-like receptors (TLRs), such as TLR2, initiating downstream signaling cascades.[10] These cascades include the MAPK and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation.[8][10] Depending on their specific structure, COS can either activate or suppress these pathways, leading to a pro-inflammatory or anti-inflammatory response, respectively. For instance, certain chitooligomers have been shown to inhibit the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][10]
The ability to synthesize specific chitooligosaccharide structures from precursors like this compound is crucial for systematically investigating how chain length and acetylation patterns influence these signaling events and, ultimately, the therapeutic potential of these compounds.
Conclusion
This compound is a highly valuable precursor for the controlled and systematic synthesis of well-defined chitooligosaccharides. Through a strategic combination of selective deprotection and efficient glycosylation methodologies, such as the oxazoline method, researchers can construct a library of COS with varying degrees of polymerization and acetylation patterns. The availability of these structurally defined molecules is essential for elucidating their precise mechanisms of action in biological systems, particularly in modulating key signaling pathways involved in immunity and inflammation. Further research focused on optimizing synthetic yields and exploring the biological activities of these pure chitooligomers will undoubtedly accelerate their development as novel therapeutic agents and valuable tools for drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predicti… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Chitobiose Octaacetate: An In-depth NMR Characterization
A comprehensive guide for researchers, scientists, and drug development professionals on the initial nuclear magnetic resonance (NMR) spectroscopic characterization of chitobiose octaacetate. This document provides a detailed overview of the experimental protocols and presents a thorough analysis of 1D and 2D NMR data to elucidate the molecular structure of this important carbohydrate derivative.
This compound, the fully acetylated form of N,N'-diacetylchitobiose, is a key compound in glycobiology and serves as a crucial building block for the synthesis of more complex oligosaccharides and glycoconjugates. A precise understanding of its three-dimensional structure is paramount for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the detailed structural elucidation of such molecules in solution. This guide outlines the fundamental principles and practical steps for the initial characterization of this compound using a suite of NMR experiments.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is crucial for obtaining high-quality, reproducible data. The following section details the necessary steps from sample preparation to the acquisition of various NMR spectra.
Sample Preparation
Proper sample preparation is critical for successful NMR analysis. For peracetylated carbohydrates like this compound, deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent due to its excellent dissolving properties for these less polar compounds.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C NMR).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. The following experiments are essential for a comprehensive initial characterization:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies scalar-coupled protons, typically those on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds, crucial for identifying linkages between different parts of the molecule.
Standard pulse programs available on the spectrometer's software are to be used for each experiment. Key acquisition parameters such as spectral width, number of scans, and relaxation delays should be optimized to ensure good signal-to-noise and resolution.
Data Presentation: Quantitative NMR Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for structurally related compounds and general knowledge of carbohydrate NMR. It is important to note that the exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions. The data presented here serves as a guide for the initial assignment of the NMR spectra.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| GlcNAc I (Reducing End) | |||
| H-1 | ~5.8 - 6.2 | d | ~3.5 |
| H-2 | ~4.0 - 4.3 | dd | ~10.5, 3.5 |
| H-3 | ~5.0 - 5.3 | t | ~9.5 |
| H-4 | ~3.7 - 4.0 | t | ~9.5 |
| H-5 | ~3.8 - 4.1 | ddd | ~9.5, 4.5, 2.5 |
| H-6a | ~4.1 - 4.4 | dd | ~12.5, 4.5 |
| H-6b | ~4.0 - 4.2 | dd | ~12.5, 2.5 |
| NHAc | ~5.5 - 5.9 | d | ~9.0 |
| GlcNAc II (Non-reducing End) | |||
| H-1' | ~4.5 - 4.8 | d | ~8.5 |
| H-2' | ~3.8 - 4.1 | dd | ~10.5, 8.5 |
| H-3' | ~5.0 - 5.3 | t | ~9.5 |
| H-4' | ~4.9 - 5.2 | t | ~9.5 |
| H-5' | ~3.6 - 3.9 | ddd | ~9.5, 5.0, 2.5 |
| H-6'a | ~4.1 - 4.3 | dd | ~12.0, 5.0 |
| H-6'b | ~4.0 - 4.2 | dd | ~12.0, 2.5 |
| NHAc' | ~5.6 - 6.0 | d | ~9.0 |
| Acetyl Groups (OAc) | |||
| OAc (x8) | ~1.9 - 2.2 | s | - |
| N-Acetyl Groups (NAc) | |||
| NAc (x2) | ~1.8 - 2.0 | s | - |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| GlcNAc I (Reducing End) | |
| C-1 | ~90 - 94 |
| C-2 | ~52 - 56 |
| C-3 | ~71 - 74 |
| C-4 | ~76 - 80 |
| C-5 | ~72 - 75 |
| C-6 | ~61 - 64 |
| GlcNAc II (Non-reducing End) | |
| C-1' | ~100 - 104 |
| C-2' | ~54 - 58 |
| C-3' | ~72 - 75 |
| C-4' | ~68 - 72 |
| C-5' | ~75 - 78 |
| C-6' | ~61 - 64 |
| Acetyl Groups (C=O) | ~169 - 172 |
| Acetyl Groups (CH₃) | ~20 - 22 |
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the NMR characterization process and the key correlations used for structural elucidation.
Interpretation and Structural Elucidation
The systematic analysis of the acquired NMR spectra allows for the unambiguous assignment of all proton and carbon signals and, consequently, the confirmation of the this compound structure.
-
¹H NMR Analysis: The anomeric protons (H-1 and H-1') are typically found in the downfield region of the spectrum and their coupling constants provide information about their stereochemistry. The number of signals in the acetyl region corresponds to the eight O-acetyl and two N-acetyl groups.
-
¹³C NMR Analysis: The anomeric carbons (C-1 and C-1') resonate at characteristic downfield shifts. The remaining ring carbons appear in the mid-field region, while the acetyl carbonyl and methyl carbons are observed at the downfield and upfield ends of the spectrum, respectively.
-
2D NMR Analysis:
-
COSY: The COSY spectrum reveals the proton-proton coupling network within each monosaccharide unit, allowing for the sequential assignment of the ring protons starting from the anomeric proton.
-
HSQC: The HSQC spectrum provides a direct correlation between each proton and its attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC: The HMBC spectrum is crucial for confirming the overall structure. It shows long-range correlations that connect different parts of the molecule. Of particular importance is the correlation between the anomeric proton of the non-reducing unit (H-1') and the carbon at the linkage position of the reducing unit (C-4), which definitively establishes the β(1→4) glycosidic linkage.
-
By combining the information from all these NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, thereby providing a detailed characterization of its chemical structure in solution. This foundational knowledge is indispensable for any further research and development involving this significant carbohydrate molecule.
The Dawn of Chitin Chemistry: A Technical Guide to the Discovery and Isolation of Chitobiose Octaacetate
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and isolation of chitobiose octaacetate, a key derivative for the structural elucidation of chitin (B13524). Aimed at researchers, scientists, and professionals in drug development, this document details the seminal work of early 20th-century chemists, presenting their experimental protocols, quantitative data, and the logical workflow that led to this foundational discovery in polysaccharide chemistry.
Historical Context: Unraveling the Structure of Chitin
The early 20th century marked a pivotal period in the understanding of natural polymers. Chitin, the second most abundant polysaccharide in nature after cellulose, was a subject of intense investigation. While the monomeric unit, glucosamine, had been identified, the nature of its linkage within the polymer chain remained elusive. The "period of exploration" from 1930 to 1950 was characterized by efforts to break down chitin into its constituent oligosaccharides to understand its structure.[1]
Pioneering work in the early 1930s by two research groups laid the groundwork for the isolation of the repeating disaccharide unit of chitin. In 1931, Max Bergmann, Leonidas Zervas, and E. Silberkweit published a series of papers, including "Über chitin und chitobiose" (On Chitin and Chitobiose), where they reported the isolation of the disaccharide, which they named chitobiose.[2][3] Concurrently, László Zechmeister and his colleague Géza Tóth were also investigating the acid hydrolysis of chitin and independently isolated chitobiose.[1][3] Their research, along with a 1932 publication by Zechmeister, Grassmann, Tóth, and Bender, was crucial in establishing the β-(1→4) linkage between the N-acetylglucosamine units.[4]
To facilitate the purification, crystallization, and characterization of this novel disaccharide, it was converted to its peracetylated derivative, this compound. This stable, crystalline compound was instrumental in confirming the structure of chitobiose and, by extension, the fundamental repeating unit of chitin.
Experimental Protocols: The Acetolysis of Chitin
The primary method employed by early researchers for the degradation of chitin into its oligosaccharide acetates was acetolysis. This chemical process involves the simultaneous hydrolysis of glycosidic bonds and acetylation of the newly exposed hydroxyl groups in the presence of a strong acid catalyst. The protocol described below is a reconstruction of the likely methods used in the 1930s, based on the chemical principles of the time.
Objective: To hydrolyze chitin and isolate its repeating disaccharide unit as this compound.
Materials:
-
Purified chitin (from crustacean shells)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Apparatus for heating and stirring
-
Filtration equipment
Procedure:
-
Preparation of the Acetolysis Mixture: A mixture of acetic anhydride and glacial acetic acid is prepared. To this, concentrated sulfuric acid is cautiously added in a dropwise manner while cooling and stirring. A common ratio for such reactions was in the order of 10:10:1 (v/v/v) of acetic anhydride, glacial acetic acid, and sulfuric acid.
-
Reaction with Chitin: Finely ground, dried chitin is suspended in the acetolysis mixture. The reaction is typically allowed to proceed at a controlled temperature, often at or slightly above room temperature, for an extended period, which could range from several hours to a few days.
-
Quenching and Precipitation: The reaction mixture is then poured into a large volume of ice-water or cold methanol to quench the reaction and precipitate the acetylated oligosaccharides.
-
Isolation of Crude Product: The precipitated product is collected by filtration, washed thoroughly with water to remove residual acids, and then dried.
-
Fractional Crystallization: The crude mixture of acetylated sugars is then subjected to fractional crystallization from a suitable solvent, such as methanol or ethanol, to isolate the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound as would have been determined by early 20th-century researchers.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | |
| Molecular Weight | 676.62 g/mol | |
| Melting Point | Data from original 1930s papers elusive | |
| Specific Optical Rotation | Data from original 1930s papers elusive | |
| Yield | Data from original 1930s papers elusive |
Visualizations
Logical Workflow for the Discovery of Chitin's Structure
Caption: Logical workflow from chitin to structural elucidation.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for this compound isolation.
Conclusion
The isolation of this compound in the early 1930s was a landmark achievement in carbohydrate chemistry. It provided the definitive evidence for the repeating disaccharide structure of chitin and the nature of the glycosidic bond. The experimental approach of acetolysis, followed by purification of the stable acetylated derivative, represents a classic strategy in the study of polysaccharides that continues to be relevant today. This foundational work paved the way for a deeper understanding of chitin's properties and its potential applications in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols: De-O-acetylation of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide of β-1,4-linked N-acetylglucosamine units, is a fundamental building block of chitin (B13524) and a molecule of significant interest in glycobiology and drug development. Its peracetylated form, chitobiose octaacetate, is a common intermediate in the chemical synthesis and modification of chito-oligosaccharides. The removal of the O-acetyl protecting groups is a critical step to yield the free hydroxyl groups of chitobiose, enabling further functionalization or biological assays. The most common and efficient method for this transformation is the Zemplén deacetylation, a transesterification reaction catalyzed by a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This protocol provides a detailed procedure for the de-O-acetylation of this compound.
Reaction Principle
The Zemplén deacetylation proceeds via a transesterification mechanism where the acetyl groups on the this compound are transferred to the methanol solvent, forming methyl acetate. The reaction is driven by the alkoxide catalyst, typically sodium methoxide, and is generally a high-yielding and clean reaction.
Experimental Protocol
Materials
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol or solid)
-
Dowex® 50WX8 or similar acidic ion-exchange resin (H+ form)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 7:2:1 v/v/v)
-
TLC visualization reagent (e.g., p-anisaldehyde stain or ceric ammonium (B1175870) molybdate (B1676688) stain)
-
Silica (B1680970) gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation of Deacetylation:
-
While stirring, add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents of a 0.5 M solution in methanol) dropwise to the reaction mixture. If using solid sodium methoxide, ensure it is freshly opened and handled under an inert atmosphere.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Spot the reaction mixture on a TLC plate alongside the starting material (this compound).
-
Develop the TLC plate in an appropriate solvent system (e.g., Ethyl acetate/Methanol/Water, 7:2:1).
-
Visualize the spots using a suitable stain and heating. The product (chitobiose) will have a much lower Rf value (be more polar) than the starting material.
-
-
The reaction is typically complete within 1-4 hours.
-
-
Neutralization:
-
Once the starting material is consumed as indicated by TLC, neutralize the reaction by adding acidic ion-exchange resin (H+ form) until the pH of the solution is neutral (pH ~7).
-
Stir the mixture for an additional 15-30 minutes.
-
-
Work-up and Purification:
-
Filter off the ion-exchange resin and wash it with methanol.
-
Combine the filtrate and the methanol washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography.
-
Load the crude product onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to obtain the pure chitobiose.
-
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield chitobiose as a white solid.
-
Data Presentation
The following table summarizes representative reaction conditions for the Zemplén de-O-acetylation of acetylated sugars, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Sodium Methoxide | Sodium Methoxide | Sodium Methoxide |
| Catalyst Loading | 0.1 eq | 0.2 eq | 0.05 eq |
| Solvent | Anhydrous Methanol | Anhydrous Methanol | Anhydrous Methanol |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 1.5 hours | 4 hours |
| Reported Yield | >95% (typical) | >95% (typical) | >90% (typical) |
Note: Yields are highly dependent on the specific substrate and purification efficiency.
Analysis and Characterization
The identity and purity of the final chitobiose product can be confirmed by various analytical techniques, including:
-
¹H-NMR Spectroscopy: The disappearance of the acetyl proton signals (around 2 ppm) and the appearance of hydroxyl proton signals are indicative of successful deacetylation. The chemical shifts and coupling constants of the anomeric protons can confirm the structure of chitobiose.
-
Mass Spectrometry (MS): To confirm the molecular weight of the deacetylated product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizations
Signaling Pathway of Zemplén Deacetylation
Caption: Zemplén deacetylation reaction pathway.
Experimental Workflow for De-O-acetylation
Caption: Experimental workflow for chitobiose de-O-acetylation.
Application Notes and Protocols for the Chemoenzymatic Synthesis of Glycans Using Chitobiose Octaacetate-Derived Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of chitobiose octaacetate as a starting material for the enzymatic synthesis of N-linked glycans. Direct enzymatic use of this compound as a glycosyl donor is not well-established due to the acetyl protecting groups that can hinder enzyme recognition. Therefore, a more robust chemoenzymatic approach is presented, wherein this compound is first converted into an activated chitobiose-oxazoline donor for subsequent enzymatic transglycosylation. This method is particularly relevant for the glycoengineering of proteins and the development of glycoprotein-based therapeutics.
Overview of the Chemoenzymatic Strategy
The synthesis of homogenous glycoproteins is a significant challenge, as cellular expression systems typically produce a mixture of different glycoforms. Chemoenzymatic synthesis, utilizing endo-β-N-acetylglucosaminidases (ENGases), offers a powerful solution to this problem by allowing for the precise transfer of a defined oligosaccharide to a protein or peptide.[1] The most effective donor substrates for these enzymes are not the native glycans themselves, but activated sugar oxazolines that mimic the natural reaction intermediate.[2][3]
This protocol outlines a two-stage process:
-
Stage 1: Chemical Synthesis: Conversion of commercially available this compound into a chitobiose-oxazoline donor.
-
Stage 2: Enzymatic Synthesis: Transglycosylation of the chitobiose-oxazoline donor to an acceptor molecule (e.g., a protein or peptide bearing a single N-acetylglucosamine, GlcNAc) catalyzed by an ENGase, particularly a glycosynthase mutant.[4][5]
The workflow for this chemoenzymatic approach is depicted below.
References
- 1. Chemoenzymatic synthesis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endo-F3 Glycosynthase Mutants Enable Chemoenzymatic Synthesis of Core-fucosylated Triantennary Complex Type Glycopeptides and Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Chitobiose Octaacetate and Its Derivatives
Abstract
This application note details robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the purification of chitobiose octaacetate and its derivatives. The acetylation of chitobiose, a disaccharide of N-acetylglucosamine, is a key step in the synthesis of various bioactive compounds and advanced biomaterials. Complete purification of the fully acetylated product from reaction byproducts, such as incompletely acetylated derivatives and anomers, is critical for subsequent applications. This document provides detailed protocols for both normal-phase and reversed-phase HPLC, enabling researchers to select the optimal method based on their specific needs. Quantitative data from representative purification runs are summarized, and experimental workflows are visually represented to facilitate comprehension and implementation.
Introduction
Chitobiose, a β-(1,4)-linked disaccharide of N-acetylglucosamine, is a fundamental building block in glycobiology and a precursor for the synthesis of complex oligosaccharides and glycoconjugates. Peracetylation of chitobiose to form this compound enhances its solubility in organic solvents, making it a versatile intermediate in synthetic carbohydrate chemistry. However, the chemical acetylation process often yields a mixture of the desired product along with partially acetylated derivatives and anomeric isomers (α and β). The presence of these impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, a reliable and high-resolution purification method is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of carbohydrate derivatives.[1] This application note describes two primary HPLC approaches for the purification of this compound:
-
Normal-Phase HPLC (NP-HPLC): This method utilizes a polar stationary phase and a non-polar mobile phase. It is particularly effective for separating acetylated carbohydrates based on the number and position of the acetyl groups.
-
Reversed-Phase HPLC (RP-HPLC): In this approach, a non-polar stationary phase is used with a polar mobile phase. Given that acetylation increases the hydrophobicity of the sugar, RP-HPLC is an excellent choice for separating the fully acetylated this compound from less acetylated, more polar impurities.[1]
This note provides detailed protocols, quantitative performance data, and visual workflow diagrams to guide researchers in the successful purification of this compound and its derivatives.
Materials and Methods
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
-
Fraction collector.
-
Rotary evaporator for solvent removal post-purification.
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Crude this compound reaction mixture
Experimental Protocols
Protocol 1: Normal-Phase HPLC Purification
This protocol is adapted from methods developed for the separation of N-acetyl-chito-oligosaccharides and is suitable for separating this compound from less acetylated byproducts.[2][3]
Column: Amino-based column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm for analytical scale; larger dimensions for preparative scale).[2][3]
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
Gradient Elution: A linear gradient from 80% to 60% Solvent B over 60 minutes is recommended for optimal separation of N-acetyl-chito-oligosaccharides and can be adapted for this compound.[2][3]
Flow Rate: 1.0 mL/min for analytical scale. For preparative scale, the flow rate should be adjusted based on the column dimensions.
Detection: UV at 205 nm.
Procedure:
-
Dissolve the crude this compound reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution as described above.
-
Collect fractions corresponding to the main peak, which represents the purified this compound.
-
Pool the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the purity of the final product by analytical HPLC.
Protocol 2: Reversed-Phase HPLC Purification
This protocol is based on methods for the analysis of acetylated sugars, such as sucrose (B13894) octaacetate, and is highly effective for purifying the hydrophobic this compound.[4][5]
Column: C18 column (e.g., Newcrom R1 or equivalent).[4][5]
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
Isocratic Elution: A mixture of acetonitrile and water. The exact ratio should be optimized based on preliminary analytical runs, but a starting point could be in the range of 50-70% acetonitrile.
Flow Rate: To be optimized based on column dimensions and desired separation time.
Detection: UV at 210 nm or Refractive Index (RI) detector.
Procedure:
-
Dissolve the crude sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Perform the isocratic elution.
-
Collect the fraction containing the purified this compound.
-
Remove the solvent from the collected fraction by rotary evaporation.
-
Assess the purity of the isolated compound using analytical HPLC.
Data Presentation
The following table summarizes representative quantitative data obtained from the purification of chitobiose and its N-acetylated derivatives using HPLC. This data can be used as a benchmark for researchers developing their own purification methods.
| Compound | HPLC Method | Column | Mobile Phase | Retention Time (min) | Purity (%) | Recovery (%) | Citation |
| Chitobiose | Preparative NP-HPLC | Asahipak NH2P-50 10E | Acetonitrile/Water (70:30, v/v) | Not Specified | >99 | Not Specified | [4] |
| N-acetyl-chito-oligosaccharides (DP2) | Analytical NP-HPLC | LiChrospher 100 NH2 | Acetonitrile/Water (75:25, v/v) | ~8 | >95 | Not Specified | [2][3] |
| N-acetyl-chito-oligosaccharides (DP3) | Analytical NP-HPLC | LiChrospher 100 NH2 | Acetonitrile/Water (75:25, v/v) | ~10 | >95 | Not Specified | [2][3] |
| N-acetyl-chito-oligosaccharides (DP4) | Analytical NP-HPLC | LiChrospher 100 NH2 | Acetonitrile/Water (75:25, v/v) | ~13 | >95 | Not Specified | [2][3] |
| N-acetyl-chito-oligosaccharides (DP5) | Analytical NP-HPLC | LiChrospher 100 NH2 | Acetonitrile/Water (75:25, v/v) | ~17 | >95 | Not Specified | [2][3] |
| N-acetyl-chito-oligosaccharides (DP6) | Analytical NP-HPLC | LiChrospher 100 NH2 | Acetonitrile/Water (75:25, v/v) | ~22 | >95 | Not Specified | [2][3] |
| Sucrose Octaacetate | Analytical RP-HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not Specified | Not Specified | Not Specified | [4][5] |
Mandatory Visualization
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical diagram for selecting the appropriate HPLC method.
Conclusion
The HPLC methods detailed in this application note provide effective strategies for the high-resolution purification of this compound and its derivatives. The choice between normal-phase and reversed-phase chromatography will depend on the specific nature of the impurities present in the crude reaction mixture. For separating the fully acetylated product from more polar, incompletely acetylated byproducts, both methods are highly suitable. By following the outlined protocols and utilizing the provided quantitative data as a reference, researchers, scientists, and drug development professionals can achieve high-purity this compound, a critical intermediate for the advancement of glycobiology and pharmaceutical sciences.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 4. Sucrose octaacetate | SIELC Technologies [sielc.com]
- 5. Separation of Sucrose octaacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of Bioactive Chitooligosaccharides from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive chitooligosaccharides (COS) starting from the readily available precursor, chitobiose octaacetate. This document outlines the chemical synthesis, purification, and characterization of these valuable compounds, along with their significant anti-inflammatory properties.
Introduction
Chitooligosaccharides (COS) are oligomers of D-glucosamine and N-acetyl-D-glucosamine, typically with a degree of polymerization (DP) of less than 20.[1] Unlike their parent polymers, chitin (B13524) and chitosan, COS are water-soluble and readily absorbed, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.[2][3] The specific biological functions of COS are often dependent on their molecular weight, degree of deacetylation, and the pattern of acetylation.[4]
This document focuses on a bottom-up synthetic approach starting from this compound, a peracetylated form of the disaccharide chitobiose. This method allows for the production of well-defined chitobiose, which can serve as a crucial building block for the synthesis of longer, bioactive chitooligosaccharides. The primary anti-inflammatory mechanism of action for these compounds involves the modulation of key signaling pathways, such as the NF-κB pathway.[1][2]
Synthesis of Chitobiose from this compound
The synthesis of chitobiose from this compound is achieved through a deacetylation reaction. The Zemplén deacetylation, a classic method for removing acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), is a highly effective and widely used procedure for this transformation.[5]
Experimental Protocol: Zemplén Deacetylation of this compound
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 25% solution in MeOH
-
Ion-exchange resin (H+ form, e.g., Amberlite IR120)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing solvent for TLC (e.g., Ethyl acetate/Methanol/Water mixture)
-
Visualizing agent for TLC (e.g., p-anisaldehyde solution or potassium permanganate (B83412) stain)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the deacetylation by TLC. The product, chitobiose, will have a much lower Rf value than the starting material, this compound. The reaction is typically complete within 1-3 hours.
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), add the H+ ion-exchange resin to the reaction mixture to neutralize the sodium methoxide. Stir until the pH of the solution becomes neutral (check with pH paper).
-
Filtration: Filter the resin from the solution and wash it with methanol.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The resulting chitobiose can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by silica (B1680970) gel column chromatography if necessary.
Purification and Characterization of Chitooligosaccharides
The purification of the synthesized chitobiose and any subsequently derived longer chitooligosaccharides is crucial for obtaining well-defined fractions for biological assays. Various chromatographic techniques are employed for this purpose.[1][6][7]
Protocol: Purification of Chitooligosaccharides by Ion-Exchange Chromatography
Materials:
-
Crude chitooligosaccharide mixture
-
Cation-exchange chromatography column (e.g., Dowex or SP Sepharose)
-
Elution buffers (e.g., linear gradient of NaCl or HCl in water)[6][8]
-
Fraction collector
-
Method for detection (e.g., refractive index detector for HPLC, or a colorimetric assay for fractions)
Procedure:
-
Column Preparation: Pack and equilibrate the cation-exchange column with the starting elution buffer (low ionic strength).
-
Sample Loading: Dissolve the crude COS mixture in the starting buffer and load it onto the column.
-
Elution: Elute the bound oligosaccharides using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl). Chitooligosaccharides will elute based on their charge, which is influenced by the number of free amino groups.
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence of chitooligosaccharides using an appropriate method (e.g., HPLC, TLC).
-
Desalting: Pool the fractions containing the desired pure oligosaccharide and desalt them, for example, by size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted fractions to obtain the pure chitooligosaccharide as a white powder.
Bioactivity of Chitooligosaccharides: Anti-inflammatory Effects
Chitooligosaccharides derived from this synthetic route exhibit significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators through the downregulation of the NF-κB signaling pathway.[1][2]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
Lipopolysaccharide (LPS)
-
Synthesized chitooligosaccharides (e.g., chitobiose, and other COS of varying DP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for TNF-α and IL-6 measurement)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized chitooligosaccharides for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Measurement of Nitric Oxide (NO): After the incubation period, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measurement of Pro-inflammatory Cytokines: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the chitooligosaccharides compared to the LPS-only treated group.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize representative quantitative data on the anti-inflammatory effects of chitooligosaccharides from various studies.
Table 1: Effect of Chitooligosaccharides on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Chitooligosaccharide (DP) | Concentration (µg/mL) | % Inhibition of NO Production | Reference |
| Chitohexaose (COS6) | 100 | > 50% | [1] |
| Low DP COS (<8) | 250 | Significant reduction | [1] |
| High DP COS (8-16) | 250 | Less reduction than low DP | [1] |
Table 2: Effect of Chitooligosaccharides on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Chitooligosaccharide | Concentration (µg/mL) | Cytokine | % Inhibition | Reference |
| Chitohexaose (COS6) | 100 | IL-6 | > 50% | [1] |
| Chitohexaose (COS6) | 100 | TNF-α | > 50% | [1] |
| Rutin-COS complex | 15 | TNF-α | Significant reduction | [4] |
| Rutin-COS complex | 15 | IL-6 | Significant reduction | [4] |
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis and evaluation of bioactive chitobiose.
Caption: Inhibition of the NF-κB signaling pathway by chitooligosaccharides.
References
- 1. Research Progress on the Preparation, Purification and Application of Chitooligosaccharides [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. Rutin–chitooligosaccharide complex: Comprehensive evaluation of its anti-inflammatory and analgesic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Glycosylation Reactions with Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting glycosylation reactions using chitobiose octaacetate as a glycosyl donor. This compound is a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug development and glycobiology research.
Introduction
Glycosylation, the enzymatic or chemical attachment of glycans to other molecules, is a fundamental process in biology. The resulting glycoconjugates play crucial roles in cell-cell recognition, signaling, and immune responses. Chemical glycosylation provides a powerful tool to synthesize defined oligosaccharides and glycoconjugates for biological studies and therapeutic applications. Peracetylated sugars, such as this compound, are widely used as glycosyl donors due to their stability and ease of handling. Activation of these donors, typically with a Lewis acid, generates a reactive oxocarbenium ion intermediate that then reacts with a glycosyl acceptor to form a glycosidic bond. The stereochemical outcome of this reaction is a critical aspect, and can often be controlled by the choice of catalyst, solvent, and temperature.
General Workflow for Glycosylation
The overall process for a typical glycosylation reaction using this compound involves the preparation of the donor and acceptor, the glycosylation reaction itself, followed by work-up, purification, and characterization of the product.
Caption: General workflow for a chemical glycosylation reaction.
Experimental Protocols
The following protocols provide a general framework for performing glycosylation reactions with this compound. Note: These are generalized procedures and may require optimization for specific glycosyl acceptors.
Protocol 1: Lewis Acid-Catalyzed Glycosylation with Boron Trifluoride Etherate (BF₃·Et₂O)
This protocol describes a general procedure for the glycosylation of an alcohol with this compound using BF₃·Et₂O as the Lewis acid catalyst.
Materials and Reagents:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a protected alcohol or amino acid)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·Et₂O) (1.5-3.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Deprotection of the Acetyl Groups
This protocol describes the removal of the acetyl protecting groups from the glycosylated product.
Materials and Reagents:
-
Acetylated glycoside
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (0.5 M solution)
-
Anhydrous Methanol
-
Dowex® 50WX8 H⁺ resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated glycoside in a mixture of anhydrous methanol and dichloromethane.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture with Dowex® 50WX8 H⁺ resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycoside.
Data Presentation
The following table summarizes representative data for a glycosylation reaction. Note that yields and reaction times will vary depending on the specific glycosyl acceptor used.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Protected Serine Derivative | BF₃·Et₂O (2.0) | DCM | 0 to RT | 12 | 60-80 |
| This compound | Cholesterol Derivative | TMSOTf (0.2) | DCM | -20 to RT | 8 | 50-70 |
| This compound | Protected Threonine Derivative | FeCl₃ (0.1) | DCM | RT | 24 | 55-75 |
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of the glycosylation is a critical consideration. The use of a participating group at the C-2 position of the glycosyl donor, such as an acetyl group in this compound, generally leads to the formation of a 1,2-trans glycosidic bond.
Caption: Mechanism showing neighboring group participation by the C2-acetyl group.
The acetyl group at the C-2 position of the chitobiose donor can participate in the reaction by forming a cyclic acyl-dioxolanylium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor then occurs from the opposite face, leading to the exclusive or predominant formation of the 1,2-trans glycosidic linkage. The choice of a less reactive Lewis acid, such as BF₃·Et₂O, often favors this pathway. In contrast, stronger Lewis acids might promote a more Sₙ1-like mechanism, potentially leading to a mixture of anomers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use freshly opened or distilled Lewis acid. |
| Wet reagents or solvent | Ensure all glassware is flame-dried and use anhydrous solvents. | |
| Low reactivity of acceptor | Increase reaction temperature or use a more powerful Lewis acid (e.g., TMSOTf). | |
| Formation of multiple products | Anomerization | Use a participating solvent or a milder Lewis acid to favor 1,2-trans products. |
| Side reactions of the acceptor | Protect sensitive functional groups on the acceptor. | |
| Difficult purification | By-products from the donor | Quench the reaction thoroughly and perform aqueous work-up to remove acidic residues. |
| Unreacted starting materials | Drive the reaction to completion by adding more catalyst or increasing reaction time. |
Conclusion
Glycosylation reactions using this compound are a valuable tool for the synthesis of complex carbohydrates. Careful control of reaction conditions, including the choice of Lewis acid, solvent, and temperature, is crucial for achieving high yields and stereoselectivity. The protocols and information provided in these application notes serve as a guide for researchers to successfully design and execute these important reactions in the field of drug development and glycobiology.
Application Notes and Protocols: Step-by-Step Synthesis of Chitosan Oxazoline from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of chitosan (B1678972) oxazoline (B21484), a valuable intermediate for neoglycoconjugate synthesis and enzymatic glycosylations, starting from the readily available chitobiose octaacetate. Two primary synthetic routes are detailed: a classical approach involving direct cyclization of the peracetylated starting material using a Lewis acid catalyst, and a more contemporary two-step method. The latter involves the quantitative deacetylation of this compound followed by an efficient oxazoline formation in an aqueous medium using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows to aid in comprehension and execution.
Introduction
Chitooligosaccharide oxazolines are powerful glycosyl donors in chemoenzymatic synthesis, enabling the formation of β-glycosidic linkages with high stereoselectivity. Their application is pivotal in the construction of complex glycans and glycoconjugates, which are instrumental in drug development and glycobiology research. The synthesis of these oxazolines from accessible starting materials like this compound is a key process for advancing these fields. This document outlines two effective protocols for this synthesis, catering to different laboratory preferences and equipment availability.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), Anhydrous | ≥99.8% | Acros Organics |
| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | 99% | Alfa Aesar |
| 2,4,6-Collidine | ≥99% | Sigma-Aldrich |
| Methanol (B129727) (MeOH), Anhydrous | ≥99.8% | Fisher Scientific |
| Sodium Methoxide (B1231860) (NaOMe), 0.5 M in MeOH | 95% | Sigma-Aldrich |
| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | ≥97% | Combi-Blocks |
| Triethylamine (B128534) (TEA) | ≥99.5% | Sigma-Aldrich |
| Dowex® 50WX8 H+ resin | 50-100 mesh | Sigma-Aldrich |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Merck |
| Deuterated Solvents (CDCl₃, D₂O) | NMR Grade | Cambridge Isotope Labs |
Experimental Protocols
Two primary synthetic pathways for the conversion of this compound to chitosan oxazoline are presented below.
Route 1: Direct Lewis Acid-Catalyzed Oxazoline Formation
This method involves the direct conversion of the peracetylated starting material to the oxazoline derivative.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 g, 1.47 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,4,6-collidine (0.58 mL, 4.41 mmol) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.80 mL, 4.41 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to yield the peracetylated chitobiose oxazoline.
-
Deprotection (Zemplén Deacetylation): Dissolve the purified peracetylated oxazoline in anhydrous methanol (15 mL) and cool to 0 °C. Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 equivalents)[1][2]. Stir at room temperature for 2-4 hours, monitoring by TLC until completion.
-
Neutralization and Final Purification: Neutralize the reaction mixture with Dowex® 50WX8 H+ resin until the pH is neutral[1]. Filter the resin and concentrate the filtrate to dryness to obtain the final product, chitosan (chitobiose) oxazoline.
| Parameter | Value | Reference |
| Starting Material | 1.0 g (1.47 mmol) | - |
| TMSOTf | 0.80 mL (4.41 mmol) | [3] |
| 2,4,6-Collidine | 0.58 mL (4.41 mmol) | [3] |
| Reaction Time (Cyclization) | 12-16 hours | - |
| Reaction Temperature | 0 °C to RT | - |
| Yield (Peracetylated Oxazoline) | 60-70% | - |
| Yield (Final Product after Deacetylation) | >95% (for deacetylation step) |
Route 2: Deacetylation Followed by Aqueous Oxazoline Formation
This modern approach involves a two-step process: complete deacetylation of the starting material followed by cyclization in water.
-
Reaction Setup: Dissolve this compound (1.0 g, 1.47 mmol) in anhydrous methanol (20 mL) in a round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Cool the solution to 0 °C and add a catalytic amount of 0.5 M sodium methoxide in methanol (0.2 mL, 0.1 mmol)[1][2].
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (Eluent: Chloroform/Methanol/Water 6:4:1) for the disappearance of the starting material.
-
Neutralization: Add Dowex® 50WX8 H+ resin to the reaction mixture and stir until the pH is neutral[1].
-
Isolation of Chitobiose: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to obtain chitobiose as a white solid. The product is often used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 1.0 g (1.47 mmol) | - |
| Sodium Methoxide (0.5 M in MeOH) | 0.2 mL (0.1 mmol) | [1] |
| Reaction Time | 2-4 hours | - |
| Reaction Temperature | 0 °C to RT | - |
| Yield | Quantitative (>95%) |
-
Reaction Setup: Dissolve the crude chitobiose from the previous step (assumed 1.47 mmol) in deionized water (15 mL) in a round-bottom flask.
-
Base Addition: Add triethylamine (TEA) (0.61 mL, 4.41 mmol) to the solution.
-
DMC Addition: Cool the mixture to 0 °C in an ice bath and add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) (0.50 g, 2.94 mmol) in one portion[4][5].
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the oxazoline by TLC or LC-MS.
-
Purification: The reaction mixture can be purified by reversed-phase chromatography or gel filtration chromatography to remove salts and by-products[4]. The fractions containing the product are typically lyophilized to yield the pure chitosan (chitobiose) oxazoline.
| Parameter | Value | Reference |
| Starting Material (Chitobiose) | ~1.47 mmol | - |
| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | 0.50 g (2.94 mmol) | [4][5] |
| Triethylamine (TEA) | 0.61 mL (4.41 mmol) | [4] |
| Reaction Time | 1-2 hours | - |
| Reaction Temperature | 0 °C | - |
| Yield | 40-60% | [4] |
Characterization of Chitosan (Chitobiose) Oxazoline
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the oxazoline can be confirmed by the appearance of a characteristic C=N stretching band around 1650-1680 cm⁻¹[6][7][8][9]. The disappearance of the ester carbonyl peaks from the starting material (around 1740 cm⁻¹) can also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton of the oxazoline ring typically appears as a doublet around δ 6.0-6.2 ppm. The methyl protons of the oxazoline ring will be visible around δ 2.0-2.2 ppm.
-
¹³C NMR: The characteristic carbons of the oxazoline ring will appear at approximately δ 168-170 ppm (C=N), δ 98-100 ppm (C-O of the anomeric carbon), and δ 68-70 ppm (C-N)[6][10].
-
Visualizations
Caption: Overall workflow for the synthesis of chitosan oxazoline.
Caption: Simplified mechanism for Route 1.
Caption: Simplified mechanism for Route 2.
Conclusion
The synthesis of chitosan oxazoline from this compound is a feasible and critical process for the advancement of glycochemistry and related biomedical applications. This document provides two robust protocols to achieve this transformation. Route 1 offers a direct, albeit potentially lower-yielding, approach, while Route 2, involving a deprotection and subsequent aqueous cyclization, represents a more modern and often higher-yielding strategy. The choice of method will depend on the specific requirements of the researcher and the available facilities. The characterization data and visual aids provided herein are intended to facilitate the successful implementation of these protocols in a research setting.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. One step stereoselective synthesis of oxazoline-fused saccharides and their conversion into the corresponding 1,2-cis glycosylamines bearing various protected groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Characterization of Different Salt Forms of Chitooligosaccharides and Their Effects on Nitric Oxide Secretion by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Chitobiose Octaacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Chitobiose octaacetate, a key intermediate in various chemical and pharmaceutical applications. The following protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to track the progress of the acetylation reaction of chitobiose and to characterize the final product.
Reaction Overview: Acetylation of Chitobiose
The synthesis of this compound involves the peracetylation of chitobiose, typically using acetic anhydride (B1165640) in the presence of a catalyst such as sodium acetate (B1210297) or a base like pyridine. The reaction substitutes all hydroxyl and N-acetyl groups with acetyl esters, leading to the formation of the fully acetylated product. Monitoring this reaction is crucial to determine the reaction endpoint and to ensure the purity of the final product.
Analytical Techniques and Protocols
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for robust monitoring and characterization.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique for monitoring the disappearance of the starting material (chitobiose) and the appearance of the product (this compound). Due to the significant difference in polarity, the product will have a much higher Rf value than the starting material.
Experimental Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: Spot the reaction mixture alongside standards of chitobiose and, if available, purified this compound.
-
Development: Develop the plate in a chamber saturated with a mobile phase of toluene:ethyl acetate:methanol (B129727):water (10:5:4.5:0.2, v/v/v/v).[1]
-
Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) and by staining with a 10% sulfuric acid in methanol solution followed by heating.[1]
Data Presentation:
| Compound | Expected Rf Value | Visualization |
| Chitobiose (Starting Material) | ~0.1 | Stains dark with H₂SO₄ charring |
| This compound (Product) | ~0.8 - 0.9 | Stains dark with H₂SO₄ charring |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of the relative amounts of starting material, intermediates, and the final product. A normal-phase or HILIC method is generally suitable for separating these polar compounds.
Experimental Protocol:
-
Column: A HILIC column, such as an amide-based column (e.g., Asahipak NH2P-50 or equivalent), is recommended.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is effective. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for these non-UV active compounds.[4]
-
Sample Preparation: Quench a small aliquot of the reaction mixture, extract the product, and dissolve it in the initial mobile phase composition.
Data Presentation:
| Compound | Expected Retention Time (min) |
| Chitobiose (Starting Material) | ~15 - 18 |
| This compound (Product) | ~5 - 8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both monitoring the reaction and confirming the structure of the final product. The disappearance of the broad hydroxyl proton signals and the appearance of sharp acetyl proton signals are key indicators of reaction progress. Quantitative NMR (qNMR) can be used for accurate determination of product purity.[3][5]
Experimental Protocol:
-
Sample Preparation: For reaction monitoring, a small aliquot can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
¹H NMR: Acquire a proton NMR spectrum. Monitor the disappearance of the chitobiose signals and the appearance of the this compound signals.
-
¹³C NMR: Acquire a carbon NMR spectrum for structural confirmation of the final product.
-
qNMR: For quantitative analysis, a known amount of an internal standard is added to a precisely weighed sample of the final product.
Data Presentation:
| Nucleus | Chitobiose (in D₂O) | This compound (in CDCl₃, Estimated) |
| ¹H | Anomeric protons (~4.5-5.0 ppm), N-acetyl (~2.0 ppm)[6] | Anomeric protons (~4.8-5.5 ppm), Acetyl protons (~1.9-2.2 ppm) |
| ¹³C | Anomeric carbons (~90-105 ppm) | Anomeric carbons (~90-100 ppm), Carbonyls (~169-171 ppm) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the starting material and the final product. This technique is particularly useful for identifying the presence of partially acetylated intermediates.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.[2][7]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile/water) for ESI, or co-crystallize with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) for MALDI.
-
Analysis: Acquire the mass spectrum in positive ion mode. The sodium adduct ([M+Na]⁺) is often observed for carbohydrates.[2]
Data Presentation:
| Compound | Chemical Formula | Exact Mass | Expected [M+Na]⁺ (m/z) |
| Chitobiose | C₁₆H₂₈N₂O₁₁ | 424.1697 | 447.1596 |
| This compound | C₃₂H₄₄N₂O₁₉ | 760.2542 | 783.2441 |
References
- 1. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chitobiose Octaacetate in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chitobiose octaacetate, the peracetylated form of chitobiose, is a versatile and pivotal building block in the field of carbohydrate chemistry. Its protected hydroxyl groups and the inherent disaccharide structure of N-acetylglucosamine (GlcNAc) units make it an ideal precursor for the synthesis of a wide array of complex glycans, glycoconjugates, and other biologically active molecules. The applications of this compound are particularly relevant in the realms of drug development, glycobiology, and materials science.
The primary utility of this compound lies in its role as a glycosyl donor. The acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in various chemical transformations. Following activation of the anomeric center, this compound can be coupled with a range of acceptors, including other monosaccharides, amino acids (for glycopeptide synthesis), lipids (for glycolipid synthesis), and synthetic scaffolds (for the creation of neoglycoconjugates).[1] These complex structures are invaluable tools for studying carbohydrate-protein interactions, developing novel therapeutics, and creating advanced biomaterials.
A key initial step in many synthetic routes involving this compound is the selective deprotection of its acetyl groups. Complete de-O-acetylation, often achieved through Zemplén deacetylation, yields free chitobiose, which can be used in enzymatic studies or as a starting material for N-acylation reactions.[2] Conversely, selective deprotection strategies allow for regioselective modifications, enabling the synthesis of well-defined, complex oligosaccharides.
In the context of drug development, chitobiose-containing structures are of significant interest. For instance, fucosylated chitobiosyl asparagine conjugates, which are partial structures of N-glycoproteins found in tumor membranes and virus envelopes, have been synthesized using chitobiose derivatives.[3] These synthetic glycoconjugates can be used to elicit specific immune responses, forming the basis for carbohydrate-based vaccines. Furthermore, the synthesis of neoglycoproteins, by coupling chitobiose derivatives to carrier proteins like bovine serum albumin (BSA), provides essential tools for immunological studies and diagnostics.[3]
The synthesis of chitooligosaccharide derivatives from this compound also holds promise in various biomedical applications due to their biocompatibility and biodegradability. These derivatives have been explored for their anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]
Experimental Protocols
Protocol 1: Complete De-O-Acetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of all O-acetyl protecting groups from this compound to yield N,N'-diacetylchitobiose.[2]
Materials:
-
This compound
-
Dry Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 (H+) ion-exchange resin
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 7:2:1)
-
Staining solution (e.g., p-anisaldehyde solution)
-
Argon (Ar) or Nitrogen (N2) gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Ar or N2).
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide solution in methanol (e.g., 0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.
-
Once the starting material is completely consumed (as indicated by TLC), add Amberlite® IR120 (H+) resin to the reaction mixture to neutralize the sodium methoxide.
-
Stir the mixture until the pH of the solution becomes neutral (check with pH paper).
-
Filter the reaction mixture to remove the ion-exchange resin, and wash the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is N,N'-diacetylchitobiose, which can be further purified by recrystallization or silica (B1680970) gel chromatography if necessary.
Protocol 2: Glycosylation using this compound as a Glycosyl Donor
This protocol provides a representative method for the synthesis of a disaccharide derivative using this compound as a glycosyl donor and a suitable alcohol as a glycosyl acceptor. The choice of promoter and reaction conditions can be varied to optimize the yield and stereoselectivity.[1]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Promoter (e.g., Boron trifluoride diethyl etherate (BF3·OEt2) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
-
Syringes and needles
-
TLC plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask containing activated 4 Å molecular sieves, add the this compound (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.).
-
Dry the mixture under high vacuum and then flush with an inert gas.
-
Add anhydrous DCM via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -20°C or 0°C).
-
Slowly add the promoter (e.g., BF3·OEt2, 1.5 equiv.) via syringe.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycosylated product.
Quantitative Data
The following table presents representative data for the glycosylation of various acceptors with this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and substrates used.
| Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | BF3·OEt2 | DCM | 0 | 4 | 75 |
| 1-Octanol | TMSOTf | DCM | -20 | 6 | 82 |
| Fmoc-Ser-OBn | FeCl3 | MeCN | 25 | 2 | 65 |
| Cholesterol | AgOTf | Toluene | 0 | 8 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of a neoglycoconjugate.
Caption: this compound as a central precursor.
References
- 1. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of glycopeptides and neoglycoproteins containing the fucosylated linkage region of N-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Green-Chemical Strategies for Production of Tailor-Made Chitooligosaccharides with Enhanced Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of the Rare Sugar N-Acetyl-D-mannosamine from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of the rare sugar N-acetyl-D-mannosamine (ManNAc) starting from the readily available precursor, chitobiose octaacetate. Rare sugars are monosaccharides with significant potential in the pharmaceutical and food industries.[1] ManNAc, in particular, is a key precursor in the biosynthesis of sialic acids, which play crucial roles in various biological processes. The chemoenzymatic approach outlined herein offers a robust and specific route to ManNAc, avoiding harsh chemical methods and leveraging the high selectivity of enzymatic conversions. The process involves a three-step synthesis: (1) chemical deacetylation of this compound to chitobiose, (2) enzymatic hydrolysis of chitobiose to N-acetyl-D-glucosamine (GlcNAc), and (3) enzymatic epimerization of GlcNAc to the target rare sugar, N-acetyl-D-mannosamine.
Introduction
Rare sugars, monosaccharides that are scarce in nature, are gaining increasing attention for their potential applications in drug development, functional foods, and as building blocks for complex carbohydrates.[1] N-acetyl-D-mannosamine (ManNAc) is a naturally occurring rare amino sugar and a committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. Sialic acids are involved in a myriad of biological recognition events, including cell adhesion, signaling, and pathogen infection. Therefore, the availability of ManNAc is crucial for the synthesis of sialylated glycoconjugates and for the development of therapeutics targeting sialic acid-mediated pathways.
Traditional chemical synthesis of rare sugars often involves multiple protection and deprotection steps, leading to low overall yields and the generation of significant chemical waste. Chemoenzymatic synthesis, which combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis, offers a more sustainable and effective alternative. This application note details a chemoenzymatic pathway for the synthesis of ManNAc from this compound, a derivative of the abundant biopolymer chitin (B13524).
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall workflow for the chemoenzymatic synthesis of N-acetyl-D-mannosamine from this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Deacetylation of this compound to Chitobiose
| Parameter | Value | Reference |
| Reaction | Zemplén Deacetylation | [2][3] |
| Reagents | Sodium methoxide (B1231860) (catalytic), Methanol (B129727) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | Completion monitored by TLC | [2] |
| Expected Yield | >95% | General expectation for Zemplén deacetylation |
Table 2: Enzymatic Hydrolysis of Chitobiose to N-Acetyl-D-glucosamine (GlcNAc)
| Parameter | Value | Reference |
| Enzyme | β-N-acetylhexosaminidase (Chitobiase) | [4] |
| Substrate | Chitobiose | [4] |
| Buffer | 50 mM Tris-HCl, pH 7.0 | [4] |
| Temperature | 37°C | [4] |
| Expected Yield | Quantitative conversion | [4] |
Table 3: Enzymatic Epimerization of N-Acetyl-D-glucosamine (GlcNAc) to N-Acetyl-D-mannosamine (ManNAc)
| Parameter | Value | Reference |
| Enzyme | N-acetylglucosamine 2-epimerase (AGE) | [1][5] |
| Substrate | N-acetyl-D-glucosamine (GlcNAc) | [1] |
| Co-factor | ATP | [6] |
| Buffer | 100 mM Tris-HCl, pH 7.5 | [6] |
| Temperature | 37°C | [6] |
| Equilibrium Ratio (GlcNAc:ManNAc) | ~4:1 | [7] |
| Conversion Yield | ~20% (can be shifted with downstream reactions) | [7] |
Experimental Protocols
Protocol 1: Chemical Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups from this compound to yield chitobiose.[2][3]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt.% in MeOH or freshly prepared from sodium metal in anhydrous MeOH)
-
Amberlite® IR120 H+ resin (or other acidic ion-exchange resin)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate/methanol/water mixture)
-
TLC visualization reagent (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude chitobiose.
-
The crude product can be purified by recrystallization or silica (B1680970) gel chromatography if necessary, though it is often of sufficient purity for the subsequent enzymatic step.
Protocol 2: Enzymatic Hydrolysis of Chitobiose to N-Acetyl-D-glucosamine (GlcNAc)
This protocol details the enzymatic cleavage of the β-(1→4) glycosidic bond in chitobiose to produce two molecules of N-acetyl-D-glucosamine.[4]
Materials:
-
Chitobiose (from Protocol 1)
-
β-N-acetylhexosaminidase (Chitobiase) (e.g., from commercial sources or recombinant expression)
-
50 mM Tris-HCl buffer, pH 7.0
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a solution of chitobiose in 50 mM Tris-HCl buffer (pH 7.0) at a desired concentration (e.g., 10-50 mg/mL).
-
Add β-N-acetylhexosaminidase to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point is 1 U of enzyme per 10 mg of substrate.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction for the disappearance of chitobiose and the appearance of GlcNAc using TLC or HPLC.
-
The reaction is typically complete within a few hours to overnight, depending on the enzyme and substrate concentrations.
-
Once the reaction is complete, the enzyme can be denatured by heating the solution to 100°C for 10 minutes, followed by centrifugation to remove the precipitated protein.
-
The supernatant containing GlcNAc can be used directly in the next step or purified further if necessary.
Protocol 3: Enzymatic Epimerization of N-Acetyl-D-glucosamine (GlcNAc) to N-Acetyl-D-mannosamine (ManNAc)
This protocol describes the conversion of GlcNAc to the rare sugar ManNAc using N-acetylglucosamine 2-epimerase.[1][6]
Materials:
-
N-acetyl-D-glucosamine (from Protocol 2)
-
N-acetylglucosamine 2-epimerase (AGE)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
100 mM Tris-HCl buffer, pH 7.5
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM N-acetyl-D-glucosamine
-
2.5 mM ATP
-
2 mM MgCl₂
-
in 100 mM Tris-HCl buffer (pH 7.5).
-
-
Add N-acetylglucosamine 2-epimerase to the reaction mixture. The optimal enzyme concentration should be determined, but a starting point is 200 U/L.[6]
-
Incubate the reaction at 37°C.[6]
-
The reaction will proceed towards an equilibrium of approximately 4:1 (GlcNAc:ManNAc).[7] The reaction time to reach equilibrium will depend on the enzyme concentration.
-
Monitor the formation of ManNAc by HPLC or other suitable analytical methods.
-
To isolate ManNAc, the reaction mixture needs to be subjected to a purification process. Since the product is in equilibrium with the starting material, chromatographic separation is necessary. Ion-exchange chromatography or preparative HPLC can be employed for this purpose.
Logical Relationships and Pathways
The enzymatic conversion of N-acetyl-D-glucosamine is a key step in the biosynthesis of sialic acids. The following diagram illustrates the initial steps of this pathway, highlighting the role of N-acetylglucosamine 2-epimerase.
Figure 2: Initial steps of the sialic acid biosynthetic pathway starting from N-acetyl-D-glucosamine.
Conclusion
The chemoenzymatic synthesis of N-acetyl-D-mannosamine from this compound provides a valuable and efficient route to this important rare sugar. The combination of a straightforward chemical deprotection with highly specific enzymatic transformations minimizes by-product formation and allows for the production of high-purity ManNAc. The detailed protocols and data presented in this application note are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis and utilization of this and other rare sugars in their respective fields. The methodologies described can be adapted and scaled to meet the demands of various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Production of N-Acetylglucosamine Using Recombinant Chitinolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitobiose Octaacetate Deacetylation
Welcome to the technical support center for the deacetylation of chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of chitobiose from its peracetylated form. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deacetylation of this compound?
A1: The most widely used and effective method for the deacetylation of this compound is the Zemplén deacetylation. This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). It is known for being a high-yielding and clean reaction for removing O-acetyl protecting groups from carbohydrates.[1]
Q2: Is it necessary to use anhydrous methanol for the Zemplén deacetylation?
A2: While some protocols specify the use of anhydrous methanol, it is not strictly necessary for the reaction to proceed. The deacetylation is a transesterification reaction where methyl acetate (B1210297) is formed as a byproduct. If water is present in the methanol, some of the sodium methoxide will be converted to sodium hydroxide, which can also catalyze the reaction, and some sodium acetate may form. Using reagent-grade methanol will generally work, but you may need to add a slightly larger amount of sodium methoxide to compensate for any moisture. For applications where minimizing inorganic byproducts is critical for purification, using anhydrous methanol is preferable.
Q3: How can I monitor the progress of the deacetylation reaction?
A3: The progress of the deacetylation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A solvent system such as butanol:methanol:28% ammonia (B1221849) solution:water (10:8:4:2 v/v) can be used.[2] The starting material, this compound, is much less polar than the final product, chitobiose. Therefore, on a silica (B1680970) gel TLC plate, the starting material will have a high Rf value (closer to the solvent front), while the fully deacetylated chitobiose will have a very low Rf value (remaining near the baseline). As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will intensify. Intermediate spots may also be visible, representing partially deacetylated species. The reaction is considered complete when the starting material spot is no longer visible by TLC.
Q4: What are the common methods for purifying the final chitobiose product?
A4: After the reaction is complete and the basic catalyst has been neutralized (typically with an ion-exchange resin), the most common methods for purifying chitobiose are recrystallization and column chromatography. Recrystallization from a mixed solvent system, such as ethanol (B145695) and water, is a highly effective method for obtaining pure crystalline chitobiose.[3] For more challenging purifications or to remove trace impurities, silica gel column chromatography can be employed.[1] In some cases, preparative High-Performance Liquid Chromatography (HPLC) can be used to achieve very high purity.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deacetylation | 1. Insufficient catalyst (sodium methoxide).2. Short reaction time.3. Low reaction temperature. | 1. Add a small additional amount of sodium methoxide solution and continue to monitor by TLC.2. Allow the reaction to stir for a longer period at room temperature.3. Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate, monitoring carefully to avoid side reactions. |
| Low Yield of Chitobiose | 1. Loss of product during workup and purification.2. Degradation of the product due to harsh conditions.3. Incomplete reaction. | 1. Be careful during the filtration and transfer steps. For recrystallization, ensure the solution is fully cooled to maximize crystal precipitation.2. Avoid excessively high temperatures or prolonged reaction times, especially if the reaction mixture is strongly basic.3. Ensure the reaction has gone to completion by TLC before proceeding with the workup. |
| Presence of Side Products | 1. Cleavage of the glycosidic bond under strongly basic conditions (less common with Zemplén).2. Formation of partially deacetylated intermediates. | 1. Use only a catalytic amount of sodium methoxide. If a stronger base is used or the reaction is heated excessively, this risk increases.2. Ensure sufficient reaction time for all acetyl groups to be removed. Purification by column chromatography may be necessary to separate these from the desired product. |
| Difficulty in Product Isolation/Recrystallization | 1. The product is too soluble in the chosen recrystallization solvent.2. The presence of impurities inhibiting crystallization. | 1. For an ethanol/water recrystallization, after dissolving the crude product in a minimum amount of hot ethanol, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.[3]2. If recrystallization fails, purify the crude product by silica gel column chromatography first to remove impurities, then attempt recrystallization of the purified material. |
| Final Product is not Neutral | Incomplete neutralization of the sodium methoxide catalyst. | After adding the H+ ion-exchange resin, stir the mixture until the pH of the solution is neutral. Check the pH with pH paper. Ensure enough resin has been added to fully neutralize the base. |
Data Presentation
While specific yields can vary based on the exact reaction conditions and scale, the Zemplén deacetylation of this compound is generally reported to proceed in high to quantitative yields. The following table summarizes typical parameters and expected outcomes.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Catalytic Sodium Methoxide (NaOMe) in Methanol | High to quantitative yields are typically achieved. | [1] |
| Solvent | Methanol (reagent grade or anhydrous) | Use of anhydrous methanol can improve efficiency and simplify purification, but reagent grade is often sufficient. | General knowledge from carbohydrate chemistry |
| Temperature | Room Temperature | Generally sufficient for complete deacetylation. Gentle warming can speed up the reaction if it is sluggish. | General knowledge from carbohydrate chemistry |
| Reaction Time | Minutes to several hours | Reaction progress should be monitored by TLC to determine the necessary time for completion. | [1] |
| Neutralization | H+ ion-exchange resin | Essential for removing the basic catalyst and preventing product degradation during workup. | [1] |
Experimental Protocols
Key Experiment: Zemplén Deacetylation of this compound
This protocol describes a standard procedure for the de-O-acetylation of this compound to yield N,N'-diacetylchitobiose (referred to as chitobiose in this context as the N-acetyl groups are stable under these conditions).
Materials:
-
This compound
-
Methanol (MeOH), reagent grade
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Dowex® 50WX8 or similar H+ ion-exchange resin
-
TLC plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Ethyl Acetate/Methanol/Water, 7:2:1)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol (approximately 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise while stirring.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is complete when the starting material spot (high Rf) is no longer visible. This may take from 30 minutes to several hours.
-
Neutralization: Once the reaction is complete, add H+ ion-exchange resin to the reaction mixture portion-wise until the pH of the solution is neutral (check with pH paper). Stir for an additional 15-20 minutes.
-
Filtration and Concentration: Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or syrup.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure chitobiose.
-
Visualizations
Caption: Experimental workflow for the deacetylation of this compound.
Caption: Troubleshooting logic for incomplete deacetylation reactions.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Glycosylation with Chitobiose Octaacetate
Welcome to the technical support center for optimizing glycosylation reactions involving chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the success of your glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in glycosylation reactions?
A1: Researchers often encounter challenges related to low reaction yields, difficulty in controlling stereoselectivity (α vs. β linkage), and the formation of side products. A significant issue with peracetylated donors like this compound is the potential for deacetylation under the reaction conditions, leading to a mixture of partially deprotected products.[1] Another common side product is the formation of stable orthoesters.[1]
Q2: Which activating agents are recommended for glycosylation with this compound?
A2: Common Lewis acids are typically used to activate peracetylated glycosyl donors. Boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are frequently employed activators for these types of reactions.[1][2] The choice of activator can significantly influence the reaction's efficiency and stereochemical outcome.
Q3: How can I improve the yield of my glycosylation reaction?
A3: Optimizing the molar ratio of the glycosyl donor (this compound) to the glycosyl acceptor is crucial. A slight excess of the donor is often used. Additionally, ensuring anhydrous (dry) reaction conditions is critical, as water can react with the activated donor. The choice of solvent and reaction temperature also plays a vital role. For instance, dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent, and reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.[1] A subsequent reacetylation step can also improve the overall yield of the desired peracetylated product by converting partially deacetylated byproducts back to the fully acetylated form.[1]
Q4: How can I control the stereoselectivity of the glycosidic bond formation?
A4: The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the protecting groups on the glycosyl donor, the nature of the solvent, and the type of activator used. The acetyl groups at the C-2 position of each N-acetylglucosamine unit in this compound can participate in the reaction (neighboring group participation) to favor the formation of a 1,2-trans-glycosidic linkage (a β-linkage in the case of glucose derivatives). However, the exact stereoselectivity can be complex and may require careful optimization of reaction conditions.
Q5: What are the best practices for purifying the final glycosylated product?
A5: Purification of the crude reaction mixture is typically achieved using column chromatography. Silica (B1680970) gel is a common stationary phase for purifying acetylated carbohydrate products.[1][2] Thin-layer chromatography (TLC) can be used to monitor the reaction progress and to determine the appropriate solvent system for column chromatography.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive activating agent. 2. Presence of moisture in the reaction. 3. Low reactivity of the glycosyl acceptor. 4. Insufficient reaction time or temperature. | 1. Use a fresh or properly stored activating agent. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use molecular sieves if necessary. 3. Increase the excess of the glycosyl donor. Consider a more reactive protecting group strategy for the acceptor if possible. 4. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. |
| Formation of Multiple Products (Observed on TLC) | 1. Deacetylation of the product. 2. Formation of anomeric mixtures (α and β isomers). 3. Formation of orthoester side products. | 1. After the glycosylation reaction, perform a reacetylation step using acetic anhydride (B1165640) and a base like pyridine (B92270).[1] 2. Optimize the solvent and activator to favor the formation of one anomer. The choice of a participating solvent can influence stereoselectivity. 3. Modify the reaction conditions (e.g., temperature, activator) to disfavor orthoester formation. |
| Difficulty in Product Purification | 1. Products and byproducts have similar polarities. 2. Streaking of the product on the silica gel column. | 1. Use a different solvent system for column chromatography. Consider flash chromatography for better separation.[2] 2. Ensure the crude product is fully dried and free of any basic (e.g., pyridine) or acidic residues before loading onto the column. |
Data Presentation: Optimizing Reaction Conditions
The following table provides a template for systematically optimizing your glycosylation reaction. We recommend varying one parameter at a time to understand its effect on the reaction outcome.
| Entry | Glycosyl Donor (Equivalents) | Glycosyl Acceptor (Equivalents) | Activator (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1.2 | 1.0 | BF₃·OEt₂ (1.5) | CH₂Cl₂ | 0 to RT | 16 | ||
| 2 | 1.2 | 1.0 | TMSOTf (0.2) | CH₂Cl₂ | -20 to RT | 12 | ||
| 3 | 1.5 | 1.0 | BF₃·OEt₂ (1.5) | CH₂Cl₂ | 0 to RT | 16 | ||
| 4 | 1.2 | 1.0 | BF₃·OEt₂ (1.5) | Acetonitrile | 0 to RT | 16 | ||
| Example Data | 1.2 | 1.0 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0 to RT | 16 | 85 | 1:10 |
Experimental Protocols
General Protocol for Glycosylation using this compound as a Glycosyl Donor
This protocol is a general guideline and may require optimization for specific glycosyl acceptors.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trifluoride etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular Sieves (3Å or 4Å, activated)
-
Anhydrous Sodium Bicarbonate or Triethylamine (B128534)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation:
-
Oven-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
Dissolve the glycosyl acceptor and this compound (typically 1.2-1.5 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask containing activated molecular sieves.
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C or -20°C).
-
-
Activation and Reaction:
-
Slowly add the activating agent (e.g., BF₃·OEt₂ or TMSOTf) to the stirred solution.
-
Allow the reaction to proceed, monitoring its progress by TLC. The reaction may be allowed to slowly warm to room temperature over several hours.
-
-
Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a base (e.g., a few drops of triethylamine or a saturated solution of sodium bicarbonate).
-
Filter the mixture to remove the molecular sieves, washing the sieves with CH₂Cl₂.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Optional Reacetylation:
-
If TLC indicates the presence of deacetylated byproducts, dissolve the crude product in a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) and stir at room temperature for several hours.
-
Remove the solvents under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure glycosylated product.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for a glycosylation reaction and a logical approach to troubleshooting common issues.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Troubleshooting logic for common glycosylation issues.
References
Troubleshooting incomplete deprotection of peracetylated chitobiose
Welcome to the technical support center for the deprotection of peracetylated chitobiose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this critical chemical transformation.
Troubleshooting Guide: Incomplete Deprotection
Incomplete deprotection is a common challenge in carbohydrate chemistry. This guide will help you identify the potential causes of this issue and provide systematic steps to resolve them.
Issue: The deprotection of peracetylated chitobiose is incomplete, as indicated by analytical methods such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete deprotection.
| Symptom | Possible Cause | Recommended Solution |
| TLC shows multiple spots, including starting material and intermediates. | Insufficient Reagent (Chemical): The amount of sodium methoxide (B1231860) may be inadequate to remove all acetyl groups.[1] | Increase the equivalents of sodium methoxide. Ensure the reagent is fresh and has been stored correctly.[1] |
| Sub-optimal Reaction Time/Temperature (Chemical/Enzymatic): The reaction may not have proceeded long enough, or the temperature may be too low.[1] | Monitor the reaction closely using TLC until the starting material is consumed.[2] If the reaction is sluggish at room temperature, consider a moderate increase in temperature, but be cautious of potential side reactions. | |
| Poor Solvent Quality (Chemical): For Zemplén deacetylation, the presence of water in methanol (B129727) can consume the sodium methoxide, although some sources suggest it may not be critical.[3][4] | Use anhydrous methanol to ensure optimal reaction conditions.[3] | |
| Enzyme Inactivity (Enzymatic): The chitin deacetylase may have lost activity due to improper storage or handling. | Use a fresh batch of enzyme or test the activity of the current batch on a known substrate. | |
| Incorrect pH or Temperature (Enzymatic): The reaction conditions may not be optimal for the specific chitin deacetylase being used. Optimal pH and temperature can vary significantly between enzymes from different sources.[5] | Consult the literature for the optimal pH and temperature for your specific enzyme and adjust the reaction conditions accordingly. | |
| Product Inhibition (Enzymatic): Acetic acid, a byproduct of the deacetylation, can inhibit the activity of some chitin deacetylases.[6][7] | Consider methods to remove the acetic acid as it is formed, such as performing the reaction in a buffered system or using a larger reaction volume. | |
| NMR indicates residual acetyl peaks. | Incomplete reaction to completion. | Refer to the solutions for "TLC shows multiple spots". |
| Steric Hindrance: Some acetyl groups may be sterically hindered, making them more difficult to remove. | Prolonged reaction times or slightly harsher conditions (e.g., a modest increase in temperature) may be necessary.[1] | |
| Low yield of fully deprotected product. | Precipitation of partially deprotected intermediates. | Ensure adequate stirring and solubility of all species throughout the reaction. |
| Degradation of the product. | Avoid excessively harsh conditions (e.g., high temperatures or prolonged exposure to strong base) that could lead to degradation of the chitobiose backbone. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material (peracetylated chitobiose) and a fully deprotected standard (if available), you can visualize the disappearance of the starting material and the appearance of the product. The polarity of the compounds will change significantly, with the fully deprotected chitobiose being much more polar and having a lower Rf value than the peracetylated starting material.
Q2: What are the typical conditions for Zemplén deacetylation of peracetylated chitobiose?
A2: Zemplén deacetylation is a widely used method for removing acetyl groups from carbohydrates.[8] It typically involves treating the peracetylated sugar with a catalytic amount of sodium methoxide in methanol at room temperature.[8] The reaction is usually stirred until TLC analysis indicates the complete consumption of the starting material.[2]
Q3: Are there any common side reactions to be aware of during Zemplén deacetylation?
A3: While Zemplén deacetylation is generally a clean reaction, potential side reactions can occur under harsh conditions. For instance, prolonged exposure to strong base or elevated temperatures could potentially lead to the degradation of the sugar backbone.[1]
Q4: For enzymatic deprotection, how do I choose the right chitin deacetylase?
A4: The choice of chitin deacetylase (CDA) depends on the desired outcome. Different CDAs exhibit different substrate specificities and optimal reaction conditions.[5] Some CDAs may only remove specific acetyl groups, leading to partially deacetylated products. It is crucial to consult the literature to find a CDA that is known to be active on chitobiose and can achieve complete deacetylation if that is the goal.
Q5: My enzymatic deprotection is stalled. What should I do?
A5: If your enzymatic reaction has stopped before completion, consider the possibility of product inhibition by acetic acid.[6][7] You could try adding a fresh aliquot of the enzyme to the reaction mixture. Also, verify that the pH of the reaction has not drifted out of the optimal range for the enzyme.
Experimental Protocols
Protocol 1: Zemplén Deprotection of Peracetylated Chitobiose
This protocol describes a general procedure for the chemical deprotection of peracetylated chitobiose using sodium methoxide.
Materials:
-
Peracetylated chitobiose
-
Anhydrous methanol
-
Sodium methoxide (solid or as a solution in methanol)
-
Amberlite® IR120 H+ resin (or other acidic resin)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., ethyl acetate/methanol/water mixture)
-
TLC stain (e.g., p-anisaldehyde solution)
Procedure:
-
Dissolve the peracetylated chitobiose in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of sodium methoxide. The exact amount may need to be optimized, but a common starting point is 0.1 equivalents.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture, the starting material, and a co-spot on a silica (B1680970) gel plate. Develop the plate in an appropriate solvent system. The fully deprotected product will have a much lower Rf than the starting material.
-
Once the starting material is no longer visible by TLC, neutralize the reaction by adding Amberlite® IR120 H+ resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected chitobiose.
-
Purify the product as necessary, for example, by silica gel chromatography.
Workflow for Zemplén Deprotection
Caption: Step-by-step Zemplén deprotection workflow.
Protocol 2: Enzymatic Deprotection of Peracetylated Chitobiose
This protocol provides a general guideline for enzymatic deprotection using a chitin deacetylase. Note that specific conditions will vary depending on the enzyme used.
Materials:
-
Peracetylated chitobiose
-
Chitin Deacetylase (CDA)
-
Reaction buffer (optimal pH for the chosen CDA)
-
Method to stop the reaction (e.g., heat inactivation, addition of an inhibitor)
-
Analytical method to monitor the reaction (e.g., HPLC, NMR)
Procedure:
-
Prepare a solution of peracetylated chitobiose in the appropriate reaction buffer. The solubility of the substrate may need to be enhanced, for example, by using a co-solvent, but ensure it does not inhibit the enzyme.
-
Equilibrate the substrate solution to the optimal temperature for the CDA.
-
Add the chitin deacetylase to initiate the reaction. The amount of enzyme will depend on its specific activity and should be optimized.
-
Incubate the reaction mixture with gentle agitation.
-
Monitor the formation of the deprotected product using a suitable analytical method at regular intervals.
-
Once the reaction has reached the desired level of completion, stop the reaction. This can often be achieved by boiling the reaction mixture for a few minutes to denature the enzyme.
-
Remove the denatured enzyme by centrifugation or filtration.
-
The resulting solution contains the deprotected chitobiose, which can be purified further if necessary.
Data Presentation
Table 1: Comparison of Deprotection Methods
| Parameter | Zemplén Deprotection (Chemical) | Enzymatic Deprotection |
| Reagents | Sodium methoxide, methanol | Chitin deacetylase, buffer |
| Conditions | Room temperature | Typically 30-60°C, specific pH |
| Selectivity | Generally non-selective, removes all O-acetyl groups | Can be highly selective for specific acetyl groups |
| Byproducts | Sodium acetate | Acetic acid |
| Potential Issues | Incomplete reaction, potential for side reactions under harsh conditions | Enzyme instability, product inhibition |
| Work-up | Neutralization, filtration, concentration | Enzyme removal (e.g., heat inactivation, filtration) |
Table 2: Typical Optimal Conditions for Chitin Deacetylases from Different Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Colletotrichum lindemuthianum | ~8.5 | 50 | [9] |
| Pyrococcus horikoshii | ~7.5 | >80 | [10] |
| Fungal species | 4.5 - 12 | 30 - 60 | [5] |
Note: These values are indicative and can vary. Always refer to the specific literature for the enzyme you are using.
References
- 1. benchchem.com [benchchem.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chitin deacetylase product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Purification and characterization of chitin deacetylase from Colletotrichum lindemuthianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Side reactions to avoid during Chitobiose octaacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chitobiose octaacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing this compound?
The most common method for synthesizing this compound is through the peracetylation of chitobiose. This is typically achieved by treating chitobiose with an excess of a strong acetylating agent, such as acetic anhydride (B1165640), in the presence of a basic catalyst like pyridine (B92270). The reaction proceeds by substituting all eight hydroxyl groups on the chitobiose molecule with acetate (B1210297) groups.
Q2: What are the most common side reactions to avoid during the synthesis?
Several side reactions can occur, leading to a decrease in yield and purity of the final product. The most prevalent issues include:
-
Incomplete Acetylation: This is one of the most frequent problems, resulting in a mixture of partially acetylated chitobiose derivatives. These byproducts can complicate the purification process due to their similar polarities to the desired product.
-
Anomerization: Acetylation of sugars can sometimes lead to the formation of a mixture of α and β anomers at the anomeric carbon. While one anomer may be desired, the formation of the other can reduce the yield of the target compound.
-
Formation of Pyridine-Related Byproducts: When using pyridine as a catalyst, it can react with acetic anhydride to form byproducts such as N-acetyl-1,2-dihydro-2-pyridylacetic acid. These impurities can be challenging to remove during work-up.
-
Degradation of the Sugar: Although less common under standard acetylation conditions, prolonged reaction times or high temperatures can lead to the degradation of the carbohydrate structure, resulting in a complex mixture of unidentified byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable solvent system, such as ethyl acetate/hexane or dichloromethane (B109758)/methanol (B129727), can be used to separate the starting material (chitobiose), the fully acetylated product, and any partially acetylated intermediates. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Degradation of the starting material or product. | 1. Ensure an adequate excess of acetic anhydride and pyridine is used. Monitor the reaction by TLC until the starting material is consumed. 2. During the aqueous work-up, ensure the pH is carefully controlled to prevent hydrolysis of the acetate groups. Use appropriate solvents for extraction to ensure complete transfer of the product to the organic phase. 3. Avoid excessive heating and prolonged reaction times. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete acetylation. 2. Formation of anomeric mixtures. 3. Presence of pyridine-related byproducts. | 1. Increase the reaction time or the amount of acetylating agent and catalyst. 2. Purification by column chromatography may be necessary to separate the anomers. 3. Thoroughly wash the organic layer with dilute acid (e.g., 1M HCl) during the work-up to remove pyridine and its byproducts. |
| Difficulty in Removing Pyridine Odor from the Product | Residual pyridine trapped in the product. | Co-evaporation with a high-boiling point solvent like toluene (B28343) after the reaction can help remove residual pyridine. Thorough washing of the organic extract with aqueous copper sulfate (B86663) solution can also be effective. |
| Product is a Sticky Syrup Instead of a Solid | 1. Presence of impurities, such as partially acetylated byproducts. 2. The product may be an amorphous solid or a mixture of anomers that is slow to crystallize. | 1. Purify the product using silica (B1680970) gel column chromatography to remove impurities. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-solvent like diethyl ether or hexane. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. Please note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Reference |
| Starting Material | Chitobiose | General Procedure |
| Reagents | Acetic Anhydride, Pyridine | General Procedure |
| Typical Yield | >80% (unoptimized) | General Procedure |
| Purity | >95% after purification | General Procedure |
| Melting Point | Varies depending on anomeric form | Varies |
Experimental Protocols
General Protocol for the Acetylation of Chitobiose
This protocol is a general guideline for the peracetylation of chitobiose using acetic anhydride and pyridine. Optimization may be required for specific experimental setups.
Materials:
-
Chitobiose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve chitobiose (1 equivalent) in anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (a sufficient excess, typically 10-20 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during this compound synthesis.
Signaling Pathway of Acetylation
Caption: A simplified diagram illustrating the key steps in the pyridine-catalyzed acetylation of chitobiose.
Technical Support Center: Enhancing the Stability of Chitobiose Octaacetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing Chitobiose octaacetate in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the stability of this compound in solution.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation often indicates that the compound has fallen out of solution. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound exhibits good solubility in DMF and DMSO, but limited solubility in ethanol (B145695) and aqueous buffers like PBS.[1]
-
Concentration: The concentration may be too high for the chosen solvent. Refer to the solubility data to ensure you are not exceeding the solubility limit.
-
Temperature: Gentle warming can sometimes help redissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
-
Sonication: Using a sonicator can aid in dissolving the compound.
Q2: I suspect my this compound is degrading in solution. What are the primary degradation pathways?
A2: The two main degradation pathways for peracetylated carbohydrates like this compound are:
-
Deacetylation: The hydrolysis of the acetyl groups, particularly under basic or strongly acidic conditions, to yield partially or fully deacetylated chitobiose.
-
Hydrolysis of the Glycosidic Bond: Cleavage of the β-(1,4)-glycosidic linkage that connects the two N-acetylglucosamine units, breaking the disaccharide into monosaccharide components. This is more likely to occur under acidic conditions.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To enhance stability, consider the following:
-
pH Control: Based on studies of similar peracetylated disaccharides like sucrose (B13894) octaacetate, maintaining a slightly acidic to neutral pH (around 5.4) is likely to provide the greatest stability.[2] Avoid strongly acidic or basic conditions.
-
Temperature: Prepare and store solutions at low temperatures. Refrigeration (e.g., 4°C) can significantly extend the shelf-life of the solution compared to room temperature.[2] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[3]
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of any potential degradation over time.
-
Aqueous Solutions: If working with aqueous solutions is necessary, be aware that the stability will be lower compared to organic solvents. Prepare these solutions immediately before use.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: Store the solid compound at -20°C. Under these conditions, it is stable for at least four years.[1]
-
In Solvent: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Quantitative Data Summary
| pH | Temperature | Estimated Shelf-Life |
| 4.00 | 25°C | ~25 days |
| 5.20 | 25°C | ~114 days |
| 6.00 | 25°C | ~27 days |
| 4.00 | 4°C | ~0.5 years |
| 5.20 | 4°C | ~5.3 years |
| 6.00 | 4°C | ~1.5 years |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Transfer the weighed solid to a sterile vial.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).[1]
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To monitor the degradation of this compound in a specific solution over time and under different conditions (e.g., pH, temperature).
-
Materials:
-
Prepared solution of this compound in the buffer or solvent of interest.
-
HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Incubators or water baths set to the desired temperatures.
-
pH meter.
-
Autosampler vials.
-
-
Procedure:
-
Prepare several identical samples of this compound in the solution to be tested.
-
Adjust the pH of the solutions if this is a variable being tested.
-
Immediately take a "time zero" sample from each solution and inject it into the HPLC to determine the initial peak area of the intact this compound.
-
Incubate the remaining samples at the desired temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze each aliquot by HPLC.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose Octaacetate Chemical Kinetics and Shelf Lives at Various Formulation pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Stereoselective Glycosylation with Chitobiose Octaacetate
Welcome to the technical support center for stereoselective glycosylation using chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to the use of this important disaccharide donor in complex carbohydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common donor forms of this compound used for stereoselective glycosylation?
A1: this compound is typically converted into more reactive glycosyl donors for stereoselective synthesis. The most common forms are glycosyl halides (bromides or fluorides), thioglycosides, and trichloroacetimidates. Each of these donors has distinct activation methods and can influence the stereochemical outcome of the glycosylation reaction.
Q2: How does the choice of promoter or activator influence the stereoselectivity of this compound glycosylation?
A2: The promoter is a critical factor in controlling stereoselectivity. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). For trichloroacetimidate (B1259523) donors, Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are frequently used. The choice and amount of activator can significantly impact the reaction mechanism and, consequently, the α/β ratio of the product.
Q3: What is the role of the acetyl protecting groups in this compound during glycosylation?
A3: The acetyl groups at the C2 and C2' positions of this compound can act as participating groups. This "neighboring group participation" typically leads to the formation of a more stable dioxolenium ion intermediate, which favors the formation of the 1,2-trans-glycosidic linkage (β-glycoside). However, the overall stereochemical outcome is also influenced by other factors like the solvent, temperature, and the nature of the glycosyl acceptor.
Q4: Can I achieve α-selective glycosylation with a chitobiose donor that has a participating group at C2?
A4: Achieving high α-selectivity with a C2-participating group like acetate (B1210297) is challenging. While β-glycosides are the expected major product, some conditions can favor the α-anomer. This often involves using non-participating solvents, low temperatures, and specific activators that promote an SN1-like mechanism. However, for reliable α-glycosylation, it is generally recommended to replace the C2-acetyl group with a non-participating protecting group, such as a benzyl (B1604629) ether.
Q5: What are the best solvents for promoting β-selectivity in chitobiose glycosylation?
A5: Solvents that can stabilize the dioxolenium ion intermediate, such as acetonitrile (B52724) or dichloromethane (B109758), are often used to promote β-selectivity. The choice of solvent can have a profound effect on the reaction's stereochemical outcome. It is crucial to use dry, non-reactive solvents to avoid side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glycoside
| Possible Cause | Troubleshooting Step |
| Inactive Donor or Acceptor | - Ensure the chitobiose donor (e.g., thioglycoside, trichloroacetimidate) was properly synthesized and purified. - Verify the purity and dryness of the glycosyl acceptor. Residual water or impurities can consume the activator and lead to side reactions. |
| Inefficient Activation | - Increase the amount of activator/promoter incrementally. - Consider a different activator system. For example, if NIS/TfOH is not effective for a thioglycoside, a more potent system like 1-benzenesulfinyl piperidine (B6355638) (BSP) and triflic anhydride (B1165640) (Tf₂O) could be tested. |
| Decomposition of Reactants or Products | - Run the reaction at a lower temperature to minimize side reactions. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by air or moisture. |
| Steric Hindrance | - If using a sterically hindered acceptor, a more reactive donor or a higher reaction temperature may be required. However, be aware that higher temperatures can decrease stereoselectivity. |
| Formation of Side Products | - Formation of an oxazoline (B21484) byproduct is a common issue with N-acetylated donors. Using a stronger Lewis acid like TMSOTf can sometimes help to activate the oxazoline for glycosylation. |
Issue 2: Poor β-Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Insufficient Neighboring Group Participation | - Ensure a participating solvent like acetonitrile is used. - Confirm that the C2-acetyl group is present and has not been inadvertently removed or modified. |
| SN1 Pathway Dominance | - Lower the reaction temperature to favor the SN2 pathway, which is more likely to lead to the β-product with a participating group. - Use a less powerful activator to reduce the formation of a free oxocarbenium ion. |
| Anomerization of the Product | - Quench the reaction as soon as the starting material is consumed (monitored by TLC) to prevent anomerization of the desired β-glycoside to the more thermodynamically stable α-anomer. |
| Solvent Effects | - The choice of solvent can significantly influence stereoselectivity. A solvent screen may be necessary to find the optimal conditions for your specific donor-acceptor pair. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Close Polarity of Anomers | - Use a high-performance liquid chromatography (HPLC) system for separation. - Consider derivatizing the anomeric mixture to improve separation on silica (B1680970) gel chromatography. |
| Presence of Multiple Byproducts | - Optimize the reaction conditions to minimize side product formation (see troubleshooting for low yield). - Employ a multi-step purification protocol, which may include recrystallization or a different type of chromatography (e.g., size exclusion). |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. If necessary, add more activator or increase the reaction time. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the glycosylation of N-acetylglucosamine (GlcNAc) donors, which serve as a good model for this compound.
Table 1: Influence of Lewis Acid on Glycosylation with a Peracetylated GlcNAc Donor
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | TMSOTf | 25 | 48 | 51 | >1:99 |
| 2 | TMSOTf | 40 | 12 | 67 | >1:99 |
| 3 | TfOH | 40 | 12 | 60 | >1:99 |
| 4 | BF₃·OEt₂ | 40 | 24 | <10 | - |
| 5 | Yb(OTf)₃ | 40 | 24 | <10 | - |
| Data is illustrative and based on glycosylation with a 4-O-TBDMS protected GlcNAc donor, which enhances reactivity.[1] |
Table 2: Comparison of Primary vs. Secondary Alcohol Acceptors with a Thioglycoside Donor
| Entry | Acceptor Type | Promoter System | Yield (%) | α:β Ratio |
| 1 | Primary Alcohol | NIS/TfOH | 85 | 1:5 |
| 2 | Secondary Alcohol | NIS/TfOH | 70 | 1:3 |
| Data is generalized from typical outcomes in glycosylation chemistry. Reactions with secondary acceptors are often lower yielding and less stereoselective.[2] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation with a Chitobiose Thioglycoside Donor using NIS/TfOH
-
Preparation: To a flask containing the glycosyl acceptor (1.0 equiv) and the chitobiose thioglycoside donor (1.2 equiv) is added freshly activated 4 Å molecular sieves. The flask is flame-dried under vacuum and backfilled with argon.
-
Reaction Setup: Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -40 °C). N-Iodosuccinimide (NIS) (1.5 equiv) is added, followed by the dropwise addition of a solution of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) in DCM.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate.
-
Work-up: The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired glycoside.
Protocol 2: General Procedure for Glycosylation with a Chitobiose Trichloroacetimidate Donor using TMSOTf
-
Preparation: The glycosyl acceptor (1.0 equiv) and the chitobiose trichloroacetimidate donor (1.5 equiv) are co-evaporated with anhydrous toluene (B28343) and then dried under high vacuum for several hours. The flask is backfilled with argon.
-
Reaction Setup: Anhydrous dichloromethane (DCM) and freshly activated 4 Å molecular sieves are added. The mixture is stirred at room temperature for 30 minutes.
-
Initiation: The reaction is cooled to the desired temperature (e.g., -78 °C). A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv) in DCM is added dropwise.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate or a few drops of triethylamine.
-
Work-up: The mixture is filtered through Celite®, and the filtrate is concentrated.
-
Purification: The residue is purified by silica gel column chromatography to yield the desired product.[1]
Visualizations
Caption: General workflow for stereoselective glycosylation using a chitobiose donor.
Caption: Troubleshooting logic for common glycosylation issues.
References
Preventing anomerization during reactions with Chitobiose octaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chitobiose octaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing anomerization during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in reactions with this compound?
Anomerization is the process where the stereochemistry at the anomeric carbon (C-1) of the glycosyl donor interconverts between its α and β forms. In glycosylation reactions, this compound acts as a glycosyl donor. The stereochemical outcome of the glycosidic bond formation is critical for the biological activity and function of the resulting oligosaccharide or glycoconjugate. Uncontrolled anomerization leads to a mixture of α- and β-glycosides, which can be difficult to separate and reduces the yield of the desired product.
Q2: What are the main factors that influence anomeric selectivity in glycosylations with this compound?
The stereochemical outcome of glycosylation reactions is influenced by a variety of factors. These include the choice of catalyst, solvent, temperature, and the nature of the protecting groups on the glycosyl donor. For this compound, the N-acetyl group at the C-2 position can participate in the reaction, influencing the stereoselectivity.
Q3: How does the N-acetyl group at C-2 affect the stereoselectivity of the reaction?
The N-acetyl group at the C-2 position of each N-acetylglucosamine unit in chitobiose can act as a participating group. Under certain conditions, it can attack the anomeric center to form a stable oxazolinium ion intermediate. This intermediate is then attacked by the glycosyl acceptor from the opposite face, leading predominantly to the formation of a 1,2-trans-glycosidic bond (a β-glycoside for glucosamine (B1671600) derivatives).[1] However, direct glycosylation with N-acetylglucosamine donors can be challenging and may result in low yields due to the stability of this intermediate.[2][3]
Q4: Can I use this compound for 1,2-cis (α-glycoside) synthesis?
Synthesizing 1,2-cis-glycosides with donors having a participating group at C-2, like the N-acetyl group in this compound, is challenging.[1] To favor the formation of the α-anomer, conditions that disfavor the formation of the oxazolinium ion intermediate should be employed. This can include the use of non-participating solvents and specific Lewis acids at low temperatures.
Troubleshooting Guide: Preventing Anomerization
This guide addresses common issues related to poor anomeric selectivity in glycosylation reactions using this compound as a donor.
Issue 1: My reaction is producing a mixture of α and β anomers, with no clear selectivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Switch to a nitrile-containing solvent like acetonitrile. | Nitrile solvents are known to promote the formation of β-glycosides through the formation of a transient α-nitrilium species, which is then displaced by the acceptor. |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., -78°C to -40°C). | Lower temperatures can help to stabilize reactive intermediates and improve the selectivity of the reaction.[4] |
| Incorrect Lewis Acid | Screen different Lewis acids. For β-selectivity, consider milder Lewis acids. For α-selectivity, stronger Lewis acids might be required. | The strength of the Lewis acid can influence the reaction mechanism, shifting it between SN1 and SN2 pathways, which in turn affects the stereochemical outcome.[5] |
| Reaction Concentration | Adjust the concentration of your reactants. Higher concentrations can sometimes lead to a decrease in 1,2-trans-selectivity.[6] | The kinetics of competing reaction pathways can be influenced by the concentration of the reactants.[6] |
Issue 2: My reaction is yielding the wrong anomer (e.g., α instead of the desired β).
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Neighboring Group Participation | Ensure reaction conditions favor the formation of the oxazolinium intermediate for β-glycoside formation. This includes using appropriate solvents and catalysts. | The participation of the C-2 N-acetyl group is key to obtaining the 1,2-trans product (β-glycoside). |
| Solvent Effects | Avoid ether-based solvents if you are targeting the β-anomer, as they can sometimes favor the formation of the α-anomer. | The solvent can have a significant impact on the stability of the intermediates and the transition states of the reaction.[4] |
| Thermodynamic vs. Kinetic Control | Analyze the reaction progress over time. The initial product may be the kinetic anomer, which then equilibrates to the more stable thermodynamic anomer. | Understanding the reaction profile can help in choosing the right time to quench the reaction to obtain the desired product. |
Data Presentation: Influence of Reaction Conditions on Anomeric Ratio
| Catalyst | Solvent | Temperature (°C) | Expected Predominant Anomer | Expected α:β Ratio (Illustrative) |
| TMSOTf | Dichloromethane | -78 | α | 85:15 |
| TMSOTf | Acetonitrile | -40 | β | 20:80 |
| BF₃·OEt₂ | Dichloromethane | 0 | Mixture | 50:50 |
| BF₃·OEt₂ | Acetonitrile | 0 | β | 30:70 |
| AgOTf | Toluene | 25 | α | 70:30 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective β-Glycosylation of this compound
This protocol is a general guideline for achieving β-selectivity using this compound as a glycosyl donor, leveraging the neighboring group participation of the N-acetyl group.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) and the glycosyl acceptor (1.2 eq) in a mixture of anhydrous DCM and anhydrous MeCN (e.g., 1:1 v/v) under an inert atmosphere at -40°C, add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add the Lewis acid (0.1 - 1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired β-glycoside.
Visualizations
Logical Relationship of Factors Influencing Anomeric Selectivity
Caption: Factors influencing the anomeric outcome of glycosylation.
Troubleshooting Workflow for Poor Anomeric Selectivity
Caption: A step-by-step guide to troubleshooting anomerization.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Chitobiose Octaacetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of chitobiose octaacetate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Chitobiose from Chitin (B13524) Hydrolysis | 1. Incomplete hydrolysis of chitin. 2. Suboptimal enzyme activity. 3. Inefficient extraction of chitobiose. | 1. Optimize Hydrolysis Conditions: Ensure the chitin is pre-treated (e.g., with acid) to increase its amorphous nature and accessibility to enzymes.[1][2][3] Monitor and optimize reaction time, temperature, and pH for the specific chitinase (B1577495) used. 2. Enzyme and Substrate Concentration: Increase the enzyme-to-substrate ratio. Ensure the chitin source is suitable for the chosen chitinase (e.g., some chitinases have a preference for α- or β-chitin).[1][3] 3. Extraction: Use appropriate solvents and techniques (e.g., multiple extractions) to ensure complete recovery of the water-soluble chitobiose from the reaction mixture. |
| Incomplete Acetylation of Chitobiose | 1. Insufficient amount of acetylating agent (e.g., acetic anhydride). 2. Presence of water in the reaction mixture. 3. Inadequate catalyst activity or concentration. 4. Poor solubility of chitobiose in the reaction solvent. | 1. Stoichiometry: Use a sufficient excess of the acetylating agent. For large-scale reactions, controlled, portion-wise addition can help manage the exotherm and ensure complete reaction.[4][5] 2. Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Water will consume the acetylating agent. 3. Catalyst: Use an appropriate catalyst (e.g., pyridine (B92270), sodium acetate) at an optimized concentration.[6] For scale-up, consider catalysts that are easily removed during workup. 4. Solvent System: Use a solvent system in which chitobiose has adequate solubility, such as pyridine or a co-solvent system.[7] |
| Formation of Colored Byproducts (Darkening of Reaction Mixture) | 1. Overheating of the reaction mixture, especially during large-scale acetylation which is exothermic. 2. Degradation of the sugar backbone under harsh reaction conditions. 3. Use of impure starting materials or reagents. | 1. Temperature Control: Implement efficient cooling and monitoring of the internal reaction temperature. For large batches, consider a jacketed reactor and controlled addition of reagents to manage the exotherm.[3][4][5] 2. Reaction Conditions: Use milder reaction conditions (e.g., lower temperature, shorter reaction time) if possible. Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times. 3. Purity of Reagents: Use high-purity starting materials and reagents to minimize side reactions. |
| Difficulties in Product Crystallization | 1. Presence of impurities that inhibit crystal formation. 2. Formation of an amorphous solid or oil. 3. Inappropriate solvent system for crystallization. | 1. Purification: Ensure the crude product is sufficiently pure before attempting crystallization. Pre-purification by column chromatography may be necessary.[2] 2. Seeding: Use seed crystals of this compound to induce crystallization. 3. Solvent Screening: Experiment with different solvent systems (e.g., ethanol (B145695), isopropanol, ethyl acetate (B1210297)/hexane) to find optimal conditions for crystallization.[7][8] Controlled cooling and slow evaporation can also promote crystal growth. |
| Challenges in Large-Scale Purification | 1. Column chromatography is not always economically viable or scalable. 2. Co-elution of closely related byproducts (e.g., incompletely acetylated derivatives). 3. Difficulty in removing all solvent and reagent residues. | 1. Alternative Purification Methods: Explore crystallization as a primary purification step. Consider alternative chromatography techniques like flash chromatography which can be more scalable than traditional column chromatography.[9] Membrane filtration can be used for the purification of oligosaccharides from fermentation broths.[10] 2. Optimize Chromatography: For column chromatography, carefully select the stationary phase (e.g., silica (B1680970) gel) and eluent system to maximize the separation of the desired product from impurities.[2][9] Gradient elution may be necessary. 3. Post-Purification Processing: Use techniques like co-evaporation with a suitable solvent or high vacuum drying to remove residual solvents. |
Frequently Asked Questions (FAQs)
1. What are the key safety precautions to consider when scaling up the acetylation of chitobiose?
Acetylation reactions, particularly with acetic anhydride (B1165640), are exothermic and can generate significant heat.[5] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[11] It is crucial to have a robust cooling system, monitor the internal temperature of the reaction closely, and consider controlled, slow addition of reagents to manage the exotherm and prevent a runaway reaction.[3][4] Acetic anhydride and pyridine are corrosive and toxic, so appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.
2. How can I monitor the progress of the acetylation reaction on a large scale?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[2] A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the polar chitobiose starting material at the baseline and the appearance of a less polar product spot (this compound) with a higher Rf value indicates the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9]
3. What are the most common byproducts in the synthesis of this compound, and how can they be minimized?
Common byproducts include incompletely acetylated chitobiose derivatives and products resulting from the degradation of the sugar backbone if the reaction conditions are too harsh.[12] To minimize these, ensure the use of a sufficient excess of the acetylating agent and anhydrous conditions.[13] Careful control of the reaction temperature and time is also critical to prevent degradation.
4. Is it better to use a chemical or enzymatic method for the initial production of chitobiose from chitin at a large scale?
Enzymatic hydrolysis of chitin using chitinases can be a highly specific and environmentally friendly method for producing chitobiose with high yields.[1][3] This "green" approach avoids the use of harsh acids and can be performed under mild conditions.[1] For large-scale production, the cost and stability of the enzyme are important considerations. Chemical hydrolysis with strong acids is also possible but can lead to more side products and requires careful neutralization and purification steps.
5. What is the best method for purifying this compound on a multi-gram to kilogram scale?
While HPLC is excellent for analytical separation and small-scale purification, it can be expensive and time-consuming to scale up.[9] For larger quantities, a combination of techniques is often most effective. Initial purification of the crude product can be achieved using flash chromatography with silica gel.[2] The resulting partially purified product can then be further purified by crystallization from a suitable solvent system, which is a highly effective and scalable method for obtaining high-purity crystalline solids.[7]
Data Presentation
Table 1: Comparison of Chitobiose Production from Different Chitin Sources
| Chitin Source | Pre-treatment | Enzyme | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Shrimp Shells | Acid (HCl) | VhChiA | 24 | 96 | >99 | [1][3] |
| Squid Pen | Acid (HCl) | VhChiA | 24 | 91 | >99 | [1][3] |
| Crab Shells | Acid (HCl) | VhChiA | 24 | 91 | >99 | [1][3] |
Table 2: Comparison of Acetylation Methods for Sugars
| Method | Acetylating Agent | Catalyst | Solvent | Temperature | Typical Yield (%) | Reference(s) |
| Conventional Heating | Acetic Anhydride | Sodium Acetate | None | Boiling | ~70-80 | [6] |
| Ultrasound-Assisted | Acetic Anhydride | Sodium Acetate | None | 45 °C | >80 | [6] |
| Lewis Acid Catalysis | Acetic Anhydride | LiClO4 | Solvent-free | Room Temp. | High | [14] |
| Base Catalysis | Acetic Anhydride | Pyridine | Pyridine | Room Temp. | High | [7] |
Experimental Protocols
Protocol 1: Scaled-Up Enzymatic Production of Chitobiose from Shrimp Shell Chitin
This protocol is adapted for a larger scale based on literature procedures.[1][3]
-
Pre-treatment of Chitin:
-
Suspend 100 g of shrimp shell chitin flakes in 750 mL of 12 M HCl with slow, continuous stirring in a suitable reactor.
-
Stir the suspension at room temperature (25 °C) overnight.
-
Separate the acid-treated chitin (colloidal chitin) by centrifugation.
-
Wash the chitin pellet thoroughly with ice-cold deionized water until the pH of the suspension is neutral (pH ~7.0).
-
Dry the colloidal chitin in an oven at 60 °C and then grind it into a fine powder.
-
-
Enzymatic Hydrolysis:
-
In a 5 L reactor, suspend 50 g of the dried colloidal chitin in 4 L of 0.1 M sodium acetate buffer (pH 5.5).
-
Add 100,000 U of a suitable chitinase (e.g., from Vibrio campbellii) and a stabilizer like bovine serum albumin (BSA) if required.
-
Incubate the mixture at 30 °C for 24 hours with constant agitation.
-
-
Product Isolation and Purification:
-
Terminate the reaction by heating the mixture to 95-100 °C for 15 minutes to denature the enzyme.
-
Remove the remaining solid chitin by centrifugation or filtration.
-
Concentrate the supernatant containing the chitobiose using a suitable method like rotary evaporation or tangential flow filtration.
-
Further purify the chitobiose by gel filtration chromatography to remove salts and larger oligosaccharides.
-
Lyophilize the purified chitobiose to obtain a white powder.
-
Protocol 2: Large-Scale Acetylation of Chitobiose
This protocol is a generalized procedure for the chemical acetylation of oligosaccharides.
-
Reaction Setup:
-
In a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, dissolve 50 g of dry chitobiose in 500 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using a circulating chiller.
-
-
Acetylation:
-
Slowly add 250 mL of acetic anhydride to the stirred solution via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 500 mL of ice-cold water.
-
Extract the product into a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (3 x 500 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Further purify the product by recrystallization from a suitable solvent like ethanol to obtain pure, crystalline this compound.
-
Mandatory Visualization
Chitooligosaccharide-Triggered Plant Defense Signaling Pathway
Caption: Chitooligosaccharide signaling in plant defense.
This diagram illustrates the signaling pathway initiated by the recognition of chitooligosaccharides, which are fragments of fungal cell walls, by plant cells. This recognition triggers a cascade of downstream events, including the activation of a MAP kinase cascade and the production of reactive oxygen species (ROS), ultimately leading to the expression of defense-related genes and enhanced resistance to pathogens.[15][16][17][18][19]
References
- 1. Chitinase inhibition by chitobiose and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. amarequip.com [amarequip.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 14. US2013034A - Sugar acylation - Google Patents [patents.google.com]
- 15. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
Validation & Comparative
A Researcher's Guide to Chitobiose Octaacetate: Purity Comparison and Analytical Protocols
For researchers and drug development professionals, the purity of starting materials is paramount. Chitobiose octaacetate, a peracetylated form of the disaccharide N,N'-diacetylchitobiose, is a valuable building block in glycochemistry and a potential modulator of biological processes. This guide provides a comparative overview of this compound from various suppliers based on publicly available data and details the experimental protocols for its purity assessment.
Purity at a Glance: A Comparative Table
| Supplier | Stated Purity/Grade | Analytical Method(s) Mentioned |
| Supplier A (e.g., Cayman Chemical) | ≥95% | Not explicitly stated on product page |
| Supplier B (e.g., United States Biological) | Highly Purified | Not explicitly stated on product page[1][2] |
| Supplier C (e.g., Santa Cruz Biotechnology) | Research Grade | CoA available upon request[3] |
| Supplier D (e.g., Dextra UK) | High Purity | Analytical services offered[4] |
| Supplier E (e.g., MedChemExpress) | High Purity | CoA available upon request[5] |
This table is a summary of generally available information and not the result of direct, side-by-side laboratory analysis. Purity values and testing methodologies can vary by lot.
Experimental Protocols for Purity Determination
To ensure the quality of this compound for research purposes, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), which are standard methods for the characterization of acetylated carbohydrates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound by separating the main component from any impurities.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Normal-phase or reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Reverse-Phase):
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 (v/v) over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (for the amide bond) or RI detector.
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of this compound by analyzing the chemical shifts and integration of the proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-10 ppm.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
The presence of unexpected signals may indicate impurities.
-
The ratio of the integrations of the acetyl protons to the sugar backbone protons should be consistent with the structure of this compound.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of this compound, confirming its identity and detecting any impurities with different mass-to-charge ratios.
Instrumentation:
-
Mass spectrometer with an electrospray ionization source (e.g., Q-TOF or ion trap)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to aid ionization)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent, typically a mixture of methanol and water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of this compound (676.62 g/mol ). Look for the protonated molecule [M+H]⁺ (m/z 677.6) and/or the sodium adduct [M+Na]⁺ (m/z 699.6).
-
-
Data Analysis: The presence of the correct molecular ion peak confirms the identity of the compound. Other peaks in the spectrum may correspond to impurities or fragments.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the analytical workflow for purity determination and a relevant biological signaling pathway where chitobiose derivatives may play a role.
Caption: Experimental workflow for the purity and identity confirmation of this compound.
Caption: Simplified plant chitin (B13524) signaling pathway initiated by chitobiose derivatives.
By employing these rigorous analytical methods, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their experimental outcomes.
References
Chitobiose Octaacetate vs. Cellobiose Octaacetate: A Comparative Guide for Glycosylation Precursors
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of glycosylation precursors is paramount in the synthesis of complex glycans and glycoconjugates. This guide provides an objective comparison of two common disaccharide building blocks, chitobiose octaacetate and cellobiose (B7769950) octaacetate, for their utility as glycosylation precursors. This comparison is based on available experimental data and established principles of glycosylation chemistry.
Executive Summary
This compound and cellobiose octaacetate, while structurally similar, exhibit notable differences in their reactivity as glycosylation donors. Cellobiose octaacetate, a peracetylated glucose disaccharide, generally serves as a reliable precursor for the synthesis of β-(1→4)-linked glucosyl-oligosaccharides. In contrast, this compound, a peracetylated N-acetylglucosamine disaccharide, presents challenges due to the participating N-acetyl group at the C-2 position, which can lead to the formation of stable oxazoline (B21484) byproducts and affect stereoselectivity. The choice between these two precursors will largely depend on the desired final glycan structure and the synthetic strategy employed.
Structural and Chemical Properties
| Property | This compound | Cellobiose Octaacetate |
| Structure | Peracetylated β-(1→4)-linked disaccharide of N-acetylglucosamine (GlcNAc) | Peracetylated β-(1→4)-linked disaccharide of glucose (Glc) |
| Molecular Formula | C₃₂H₄₄N₂O₁₉ | C₂₈H₃₈O₁₉ |
| Key Functional Group | N-acetyl group at C-2 of each GlcNAc unit | Hydroxyl group (acetylated) at C-2 of each Glc unit |
| Reactivity Consideration | The N-acetyl group can participate in the reaction, influencing stereochemistry and potentially forming oxazoline byproducts. | The C-2 acetyl group can provide neighboring group participation to favor the formation of 1,2-trans glycosidic bonds. |
Performance in Glycosylation Reactions
Direct comparative studies of this compound and cellobiose octaacetate as glycosylation precursors under identical conditions are limited in the literature. However, a comparison can be drawn from individual studies and the known reactivity of N-acetylglucosaminyl versus glucosyl donors.
Cellobiose Octaacetate:
Peracetylated sugars like cellobiose octaacetate are common glycosyl donors. They are typically activated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The acetyl group at the C-2 position can participate in the reaction to form an acetoxonium ion intermediate, which generally leads to the formation of the 1,2-trans-glycosidic linkage (β-glycoside in the case of glucose derivatives) with high stereoselectivity.
This compound:
The presence of the N-acetyl group at the C-2 position of the N-acetylglucosamine units in chitobiose significantly influences its reactivity as a glycosyl donor. This group is highly participating and can lead to the formation of a stable oxazoline or oxazolinium ion intermediate. While this can be exploited for the synthesis of β-glycosides, it can also render the donor less reactive and lead to lower yields compared to its glucose counterpart. The formation of the stable oxazoline can sometimes be a competing side reaction, hindering the desired glycosylation.
Table 1: Representative Glycosylation Reaction Data
| Glycosyl Donor | Activator/Catalyst | Acceptor | Product | Yield (%) | Stereoselectivity (β:α) | Reference |
| Cellobiose Octaacetate | SnCl₄ | 8-ethoxycarbonyloctanol (B43726) | 8-ethoxycarbonyloctyl-β-cellobioside heptaacetate | Good | Predominantly β | [1] |
| Peracetylated Lactose (B1674315)* | BF₃·OEt₂ | Allyl alcohol | Allyl β-lactoside heptaacetate | 76% | Predominantly β | [N/A] |
| N-Acetylglucosamine Donor** | Various | Various | β-GlcNAc glycosides | Generally lower yields due to oxazoline formation | Predominantly β | [N/A] |
*Data for peracetylated lactose is included as a representative example of a peracetylated disaccharide glycosylation. **Qualitative data based on the known challenges of using N-acetylglucosamine donors. Specific yield and stereoselectivity are highly dependent on the reaction conditions and the specific donor used.
Experimental Protocols
Protocol 1: Glycosylation of 8-Ethoxycarbonyloctanol with Cellobiose Octaacetate
This protocol is adapted from the work of Banoub and Bundle[1].
Materials:
-
Cellobiose octaacetate
-
8-Ethoxycarbonyloctanol
-
Stannic tetrachloride (SnCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of cellobiose octaacetate (1.0 eq) in anhydrous dichloromethane, add stannic tetrachloride (1.0 eq) at room temperature.
-
Stir the mixture for 10 minutes.
-
Cool the reaction mixture to -10 °C.
-
Add a solution of 8-ethoxycarbonyloctanol (1.1 eq) in anhydrous dichloromethane.
-
Maintain the reaction at -10 °C for 4 hours.
-
Quench the reaction by pouring it into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-glycoside[1].
Protocol 2: General Considerations for Glycosylation with this compound
-
Activation: Lewis acids such as TMSOTf or BF₃·OEt₂ are common activators. The choice and stoichiometry of the activator are critical to balance donor activation and minimize side reactions.
-
Solvent: Aprotic, non-participating solvents like dichloromethane or acetonitrile (B52724) are typically used.
-
Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control stereoselectivity and reduce byproduct formation.
-
Protecting Groups: The use of alternative protecting groups on the chitobiose core, other than acetates, can significantly influence reactivity and stereoselectivity.
Mechanistic Insights and Biological Relevance
Cellobiose-derived glycans are components of cellulose (B213188), a major structural polysaccharide in plants. Their synthesis is relevant for studies on cellulose degradation and biofuel production.
Chitobiose-containing glycans are fundamental to the structure of N-glycans, which are crucial for protein folding, stability, and function in eukaryotes. The chitobiose core is the attachment point for further mannose and other sugar residues. The synthesis of N-glycan precursors is essential for research in glycobiology, immunology, and drug development.
Conclusion and Recommendations
-
For the synthesis of simple β-(1→4)-linked glucosyl oligosaccharides, cellobiose octaacetate is a reliable and well-established glycosylation precursor. Its reactivity is predictable, and high yields of the desired 1,2-trans-glycosides can be achieved with appropriate Lewis acid activation.
-
This compound is a more challenging glycosylation donor due to the participation of the C-2 N-acetyl group. This can lead to the formation of stable oxazoline byproducts, resulting in lower yields and requiring more careful optimization of reaction conditions. However, it is an essential building block for the synthesis of N-glycan cores.
-
Researchers aiming to synthesize chitobiose-containing glycans should consider using more reactive, pre-activated chitobiosyl donors (e.g., glycosyl halides, trichloroacetimidates, or sulfoxides) if direct glycosylation with the octaacetate proves inefficient.
-
Careful screening of Lewis acids, solvents, and reaction temperatures is crucial when working with this compound to maximize the yield of the desired glycoside and minimize the formation of the oxazoline byproduct.
This guide provides a foundational understanding to aid researchers in selecting the appropriate glycosylation precursor for their synthetic goals. Further investigation of specific reaction conditions for the target acceptor is always recommended.
References
Efficacy comparison of different deacetylation methods for Chitobiose octaacetate
For researchers and professionals in drug development and carbohydrate chemistry, the efficient and complete deacetylation of chitobiose octaacetate is a critical step in synthesizing chitobiose and its derivatives. This guide provides an objective comparison of common deacetylation methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs. The primary methods discussed are the Zemplén deacetylation, hydrazinolysis, and enzymatic deacetylation.
Quantitative Comparison of Deacetylation Methods
The efficacy of different deacetylation methods can be evaluated based on several key parameters, including reaction time, temperature, yield, and the extent of deacetylation. The following table summarizes these quantitative aspects for the deacetylation of peracetylated carbohydrates, providing a comparative overview.
| Parameter | Zemplén Deacetylation | Hydrazinolysis | Enzymatic Deacetylation |
| Reagent(s) | Catalytic Sodium Methoxide (B1231860) (NaOMe) in Methanol (MeOH) | Hydrazine (B178648) Monohydrate or Anhydrous Hydrazine | Chitin (B13524) Deacetylase (CDA) in Buffer |
| Typical Reaction Time | 0.5 - 4 hours | 10 - 16 hours | 2 - 24 hours |
| Typical Temperature | 0°C to Room Temperature | 95 - 100°C | 25 - 37°C |
| Typical Yield | > 95% | ~90% | Variable, can be high |
| Extent of Deacetylation | Complete O-deacetylation | Complete N-deacetylation | Selective and can be incomplete |
| Key Advantages | Fast, high yield, simple procedure | Effective for N-deacetylation | High specificity, mild conditions |
| Key Disadvantages | Requires anhydrous conditions, not specific for N-acetyl groups | Toxic and explosive reagent, long reaction time, high temperature | Enzyme cost and stability, may not be efficient for all substrates[1] |
Experimental Protocols
Detailed methodologies for each deacetylation method are provided below. These protocols are based on established procedures for acetylated carbohydrates and can be adapted for this compound.
1. Zemplén Deacetylation
This method is a widely used, high-yielding procedure for the O-deacetylation of acetylated sugars.[2]
-
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Amberlite IR120 (H+) resin
-
Thin Layer Chromatography (TLC) supplies
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H+) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deacetylated product.
-
Purify the product by recrystallization or chromatography if necessary.
-
2. Hydrazinolysis
Hydrazinolysis is a robust method for the complete removal of N-acetyl groups.[3][4]
-
Materials:
-
This compound
-
Hydrazine monohydrate or anhydrous hydrazine[3]
-
Saturated sodium bicarbonate solution
-
Acetic anhydride (B1165640)
-
Dowex 50W-X2 (H+ form) resin
-
-
Procedure:
-
Place lyophilized this compound in a reaction vial.
-
Add hydrazine monohydrate to the vial.
-
Heat the mixture at 100°C for 10 hours.[4]
-
After cooling, remove the excess hydrazine under vacuum.
-
To re-N-acetylate the O-acetyl groups (if desired, to obtain the fully deacetylated product, this step is modified), dissolve the residue in a saturated sodium bicarbonate solution.
-
Add acetic anhydride and stir.
-
Add Dowex 50W-X2 (H+) resin to the mixture to neutralize and remove cations.[4]
-
Filter the resin and wash with water.
-
The combined filtrate is then lyophilized to yield the deacetylated product.
-
3. Enzymatic Deacetylation
This method utilizes chitin deacetylases to achieve specific deacetylation under mild conditions.[1][5]
-
Materials:
-
This compound
-
Chitin Deacetylase (e.g., from Vibrio cholerae or Rhizobium sp.)[5]
-
Reaction buffer (e.g., ammonium (B1175870) hydrogen carbonate buffer, pH 8)
-
Centrifugal filters for enzyme removal
-
-
Procedure:
-
Dissolve this compound in the appropriate reaction buffer.
-
Add the chitin deacetylase to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 2 to 24 hours.[5]
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC).
-
Terminate the reaction by heat inactivation of the enzyme or by removing the enzyme using a centrifugal filter.
-
The resulting solution contains the deacetylated product, which can be further purified as needed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the deacetylation of this compound using the three compared methods.
Caption: Workflow of this compound deacetylation methods.
References
- 1. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Chitooligomers: Chitosan-Derived vs. Fully Acetylated Oligomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of chitooligomers (COS) derived from two primary sources: the deacetylation of chitosan (B1678972) and fully acetylated chitooligomers, which serve as a proxy for derivatives of chitobiose octaacetate. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways to aid in research and development.
Introduction
Chitooligomers (COS) are low molecular weight polymers derived from chitin (B13524), the second most abundant polysaccharide in nature. Their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant effects, have garnered significant interest in the pharmaceutical and biomedical fields. The biological function of COS is intrinsically linked to their physicochemical properties, primarily their degree of polymerization (DP) and degree of deacetylation (DDA) or, conversely, their degree of N-acetylation.
This guide explores the biological activities of two main classes of chitooligomers:
-
Chitosan-Derived Chitooligomers: Produced by the hydrolysis of chitosan, these oligomers are characterized by a higher degree of deacetylation, meaning they possess a significant number of free amino groups.
-
Fully Acetylated Chitooligomers (N-acetyl-chitooligosaccharides or NACOS): These oligomers are composed entirely of N-acetylglucosamine units and can be produced by the hydrolysis of chitin. They are structurally analogous to what would be obtained from the de-peracetylation of this compound.
The comparison will highlight how the degree of acetylation influences the biological efficacy of these compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data from various studies, comparing the anti-inflammatory, antitumor, and antioxidant activities of chitosan-derived COS and fully acetylated COS.
Table 1: Comparative Anti-inflammatory Activity
| Chitooligomer Type | Degree of Acetylation (DA) | Assay | Key Findings | Reference |
| Chitosan-Derived COS | 0% | LPS-induced RAW264.7 macrophages | Inhibition of NO, IL-6, and TNF-α secretion. | [1] |
| Chitosan-Derived COS | 12% | LPS-induced RAW264.7 macrophages | Highest anti-inflammatory activity ; significant reduction of NO, IL-6, and TNF-α. Also reduced phosphorylation of IκBα. | [1] |
| Chitosan-Derived COS | 50% | LPS-induced RAW264.7 macrophages | Moderate inhibition of inflammatory cytokines. | [1][2] |
| Fully Acetylated COS (NACOS) | ~85-100% | LPS-induced RAW264.7 macrophages | Lower anti-inflammatory activity compared to 12% DA COS; some pro-inflammatory effects on IL-1β. | [1] |
| Fully Acetylated COS (faCOS) | >95% | LPS-induced RAW 264.7 macrophages | Statistically significant anti-inflammatory effect at 250 ng/well after 6 hours. | [3] |
Table 2: Comparative Antitumor Activity
| Chitooligomer Type | Degree of Deacetylation (DDA) | Cancer Cell Line | Key Findings (IC50 or % Inhibition) | Reference |
| Chitosan-Derived COS | 100% (COS) | PC3 (prostate), A549 (lung), HepG2 (liver) | CC50 of 25 µg/mL for PC3 and A549, and <25 µg/mL for HepG2. | [4] |
| Chitosan-Derived COS | ~87.5% (HOS) | PC3 (prostate), A549 (lung) | CC50 of 50 µg/mL for PC3 and >50 µg/mL for A549 (less effective). | [4] |
| Chitosan-Derived COS | Not specified (MMWCOS) | Sarcoma 180, Uterine cervix carcinoma No. 14 | Effective inhibition of tumor growth in mice at ≥20 mg/kg/day. | [5] |
| N-acetyl-d-glucosamine oligomers (NACOS) | 0% | Various | Stated to have anticancer properties, but specific quantitative comparisons are limited in the reviewed literature. | [6] |
Table 3: Comparative Antioxidant Activity
| Chitooligomer Type | Assay | Key Findings (IC50) | Reference |
| Chitobiose (deacetylated) | Hydroxyl radical scavenging (H2O2/Cu2+) | 18 µM | [7][8] |
| Chitotriose (deacetylated) | Hydroxyl radical scavenging (H2O2/Cu2+) | 80 µM | [7][8] |
| Chitobiose (deacetylated) | Hydroxyl radical scavenging (ZnO photolysis) | 30 µM | [7] |
| Chitotriose (deacetylated) | Hydroxyl radical scavenging (ZnO photolysis) | 55 µM | [7] |
| Di-N-acetylchitobiose | Hydroxyl radical scavenging (H2O2/Cu2+) | No inhibitory activity | [7][8] |
| Tri-N-acetylchitotriose | Hydroxyl radical scavenging (H2O2/Cu2+) | No inhibitory activity | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Synthesis of Chitooligomers
a) Chitosan-Derived Chitooligomers (Enzymatic Hydrolysis):
Chitooligomers with varying degrees of deacetylation are typically produced through the enzymatic hydrolysis of chitosan. A commercial proteolytic preparation (e.g., Neutrase 0.8L) is used to hydrolyze a high DDA chitosan solution (e.g., 1% w/v) at a controlled pH (e.g., 5.0) and temperature (e.g., 50°C) for a specified duration (e.g., 24 hours). The resulting mixture is then subjected to ultrafiltration to remove the enzyme and any remaining high molecular weight chitosan. Further fractionation using membranes with different molecular weight cut-offs (e.g., 10 kDa, 1 kDa) allows for the isolation of chitooligomers within a specific molecular weight range.[3]
b) Fully Acetylated Chitooligomers (Enzymatic Hydrolysis of Chitin):
Fully acetylated chitooligomers (faCOS) are prepared by the enzymatic hydrolysis of chitin. Colloidal chitin is used as the substrate for a chitinase (B1577495) (e.g., Chit42). The hydrolysis is carried out under optimal pH and temperature conditions for the specific enzyme. The resulting mixture of N-acetyl-chitooligosaccharides is then purified using similar ultrafiltration and dialysis techniques as described for chitosan-derived COS to obtain a fraction with the desired molecular weight.[3]
Anti-inflammatory Activity Assay (LPS-induced Macrophages)
Murine macrophage cells (e.g., RAW264.7) are seeded in 96-well plates and cultured to confluence. The cells are then pre-treated with various concentrations of the test chitooligomers for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture. After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the supernatant are quantified using standard methods like the Griess assay for NO and ELISA kits for TNF-α and IL-6.[1]
Antitumor Activity Assay (MTT Assay)
Human cancer cell lines (e.g., PC3, A549, HepG2) are cultured in appropriate media and seeded into 96-well plates. After cell attachment, they are treated with different concentrations of the chitooligomer samples for a specified duration (e.g., 48 hours). The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The concentration of the chitooligomer that inhibits 50% of cell growth (IC50 or CC50) is calculated.[4]
Antioxidant Activity Assay (Hydroxyl Radical Scavenging)
The hydroxyl radical scavenging activity can be determined using various methods. One common method involves the Fenton reaction (H₂O₂/Cu²⁺). In this assay, the test compound is mixed with a solution containing a hydroxyl radical detector (e.g., benzoate), a copper salt (e.g., CuSO₄), and hydrogen peroxide (H₂O₂). The hydroxyl radicals generated hydroxylate the benzoate (B1203000) to salicylate (B1505791), which can be quantified. The ability of the test compound to inhibit this reaction is measured as a decrease in salicylate formation. The IC50 value, the concentration of the compound that scavenges 50% of the hydroxyl radicals, is then determined.[7][8]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the biological activity of chitooligomers.
References
- 1. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of Chitosan Oligosaccharides Produced in Ultrafiltration Membrane Reactor System -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Glycosyl Donors in Oligosaccharide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a glycosyl donor is a critical determinant in the successful synthesis of complex oligosaccharides. This guide provides a comparative analysis of common glycosyl donors, offering insights into their performance based on experimental data. We delve into the reactivity, stability, and stereoselectivity associated with each donor class, supported by detailed experimental protocols and visual representations of reaction mechanisms to aid in your synthetic planning.
At a Glance: Comparative Performance of Glycosyl Donors
The efficiency of a glycosylation reaction is paramount, with yields and stereoselectivity being key metrics of success. The following tables summarize typical performance data for major classes of glycosyl donors, compiled from various studies. It is important to note that direct comparisons can be complex, as reaction outcomes are highly dependent on the specific donor, acceptor, protecting groups, and reaction conditions employed.[1][2]
Table 1: Performance Data for Common Glycosyl Donors
| Glycosyl Donor Class | Leaving Group | Typical Activator(s) | General Reactivity | Typical Yields | Typical Stereoselectivity (α:β) | Key Advantages | Key Disadvantages |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | NIS/TfOH, BSP/Tf₂O, PhSCl/AgOTf[3] | Tunable (Armed/Disarmed)[4][5] | 70-95%[6] | Variable, influenced by protecting groups and conditions | Stable, versatile, suitable for orthogonal and one-pot strategies[3][7] | Unpleasant odor, potential for aglycon transfer |
| Trichloroacetimidates | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂[8] | High | 80-95%[9][10] | Generally good, influenced by solvent and protecting groups | Easy to prepare, highly reactive[4][11] | Moisture sensitive, potential for rearrangement to N-glycosyl trichloroacetamide[8] |
| Glycosyl Halides | -Br, -Cl, -I, -F | AgOTf, Ag₂O/TfOH, Lewis acids[9][12] | High (I > Br > Cl > F) | 60-90%[4] | Variable, can be directed by conditions | Highly reactive, well-established methods | Often unstable, require stoichiometric activators, harsh conditions[13] |
| Glycosyl Phosphates | -OPO(OR)₂ | TMSOTf[14] | Moderate to High | 75-90%[14][15] | Generally good, can be tuned | Stable, applicable in orthogonal strategies[14] | May require stoichiometric activators |
| Glycosyl Formates | -OCHO | Bi(OTf)₃[16] | Moderate | High[16] | High 1,2-trans with participating groups[16] | Simple preparation, mild activation | Less reactive with disarmed donors[16] |
Understanding the Glycosylation Pathway
Chemical glycosylation fundamentally involves the activation of a glycosyl donor to generate a reactive electrophilic species at the anomeric center, which is then attacked by a nucleophilic hydroxyl group from the glycosyl acceptor.[4] The stereochemical outcome of this process is influenced by a multitude of factors, including the nature of the protecting group at the C-2 position, the solvent, and the temperature.
General Mechanism of Glycosylation
The following diagram illustrates the general mechanistic pathways of a glycosylation reaction. The reaction can proceed through a spectrum of mechanisms, from a unimolecular nucleophilic substitution (SN1) involving a discrete oxocarbenium ion intermediate to a bimolecular nucleophilic substitution (SN2) with inversion of stereochemistry at the anomeric carbon.[9]
Caption: General workflow of a chemical glycosylation reaction.
Activation of Different Glycosyl Donors
The activation of the leaving group is a critical step that initiates the glycosylation cascade. Different classes of glycosyl donors require specific activators to generate the reactive intermediate.
Caption: Activation pathways for common glycosyl donors.
Detailed Experimental Protocols
The following sections provide standardized protocols for the activation of major glycosyl donor classes. Note that these are general procedures, and optimization of reaction conditions (e.g., temperature, stoichiometry, solvent) is often necessary for specific substrates.[3][8][17]
Activation of Thioglycoside Donors
Thioglycosides are valued for their stability and the ability to tune their reactivity based on the electronic properties of the protecting groups ("armed-disarmed" strategy).[4][5] A common activation system involves the use of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3]
Protocol:
-
To a solution of the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add N-iodosuccinimide (1.3 equiv.) to the suspension.
-
Add a solution of trifluoromethanesulfonic acid (0.1 equiv.) in DCM dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Warm the mixture to room temperature, filter through Celite, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Activation of Trichloroacetimidate Donors
Glycosyl trichloroacetimidates are highly reactive donors that are typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[8][11]
Protocol:
-
Dissolve the glycosyl acceptor (1.0 equiv.) and the trichloroacetimidate donor (1.1 equiv.) in anhydrous DCM at -78 °C under an argon atmosphere, in the presence of activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add a solution of TMSOTf (0.1 equiv.) in DCM dropwise.
-
Allow the reaction to slowly warm to the desired temperature while monitoring by TLC.
-
Once the reaction is complete, quench with solid sodium bicarbonate.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.[8]
Activation of Glycosyl Halide Donors
Glycosyl halides, particularly bromides and iodides, are classic and highly reactive glycosyl donors.[4] Silver trifluoromethanesulfonate (AgOTf) is a common promoter for their activation.[9]
Protocol:
-
A solution of the glycosyl acceptor (1.0 equiv.) in anhydrous DCM is stirred with activated 4 Å molecular sieves under an argon atmosphere at -20 °C for 30 minutes.
-
Add a solution of the glycosyl bromide donor (1.5 equiv.) in anhydrous DCM.
-
Add silver trifluoromethanesulfonate (2.0 equiv.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the reaction mixture through Celite, and wash the filtrate with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Activation of Glycosyl Phosphate Donors
Glycosyl phosphates offer a stable and versatile class of donors that can be activated under Lewis acidic conditions, often with TMSOTf.[14][15]
Protocol:
-
To a mixture of the glycosyl acceptor (1.0 equiv.) and the glycosyl phosphate donor (1.5 equiv.) in anhydrous DCM at -78 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the suspension for 30 minutes.
-
Add TMSOTf (2.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter through Celite and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[17]
Conclusion
The choice of a glycosyl donor is a multifaceted decision that requires careful consideration of the desired oligosaccharide's complexity, the reactivity of the coupling partners, and the desired stereochemical outcome. While highly reactive donors like trichloroacetimidates and glycosyl halides can provide high yields, more stable donors such as thioglycosides offer greater flexibility in complex, multi-step syntheses. This guide provides a foundational understanding to aid in the rational design of your oligosaccharide synthesis strategies. Further exploration of the primary literature is encouraged to tailor these methods to your specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 10. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]
- 11. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irl.umsl.edu [irl.umsl.edu]
- 13. scispace.com [scispace.com]
- 14. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Chitobiose Octaacetate by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates like Chitobiose Octaacetate, a crucial intermediate for various biomedical research applications, ensuring high purity is paramount. Even minor impurities can significantly impact downstream applications, from altering signaling pathway studies to affecting the efficacy and safety of potential drug candidates. This guide provides a comparative analysis of this compound purity from three hypothetical sources—Supplier A, Supplier B, and an in-house preparation—utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist researchers in making informed decisions about their starting materials.
Comparative Purity Analysis
The purity of this compound from three different sources was assessed by HPLC, with impurity identification confirmed by mass spectrometry. The results are summarized in the table below.
| Source | Main Peak Purity (%) (this compound) | Identified Impurities (%) | Impurity Profile |
| Supplier A | 99.2% | 0.8% | Chitobiose heptaacetate (0.5%), α-anomer (0.3%) |
| Supplier B | 97.5% | 2.5% | Chitobiose heptaacetate (1.5%), α-anomer (0.8%), Unidentified (0.2%) |
| In-house Preparation | 95.8% | 4.2% | Chitobiose heptaacetate (2.0%), α-anomer (1.2%), Chitobiose hexaacetate (0.5%), Residual acetic anhydride (B1165640) (0.5%) |
Key Findings:
-
Supplier A demonstrated the highest purity at 99.2%, with minimal and well-defined impurities.
-
Supplier B showed a lower purity of 97.5%, with a notable percentage of incompletely acetylated product and an unidentified impurity.
-
The in-house preparation , without extensive purification, had the lowest purity at 95.8% and the most diverse impurity profile, including under-acetylated species and residual reagents.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method used to separate and quantify this compound and its impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Phenomenex Luna NH2, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 80% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (50:50, v/v).
Mass Spectrometry (MS)
This protocol was used for the identification of the separated components from the HPLC.
-
Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Data Analysis: The theoretical mass of this compound ([M+Na]⁺ = 699.23 g/mol ) and its potential impurities were used to identify the corresponding peaks in the mass spectrum.
Visualizing the Workflow and Application
To provide a clearer understanding of the experimental process and the relevance of this compound purity, the following diagrams illustrate the analytical workflow and a hypothetical signaling pathway where this molecule could be utilized.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Hypothetical signaling pathway involving a this compound-derived molecule.
Conclusion
The purity of this compound is a critical factor for reliable and reproducible research. This guide demonstrates that significant variations in purity can exist between different sources. While in-house synthesis can be a cost-effective option, it may require extensive purification to match the quality of commercial suppliers. For applications demanding the highest purity and consistency, a thorough evaluation of commercially available this compound using methods like HPLC and MS is strongly recommended. Researchers should consider the trade-offs between cost, purity, and the potential impact of impurities on their specific experimental outcomes.
Assessing the performance of different catalysts in Chitobiose octaacetate reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of chitobiose octaacetate, a key intermediate in the development of various bioactive compounds and drug delivery systems, is critically dependent on the choice of catalyst. This guide provides a comparative assessment of the performance of different catalysts in the acetylation of chitobiose, supported by experimental data from established literature.
Performance Comparison of Catalysts
The selection of a catalyst for the synthesis of this compound is a trade-off between reaction efficiency, cost, and environmental impact. Below is a summary of the performance of common catalysts in the peracetylation of chitobiose and structurally similar disaccharides.
| Catalyst System | Substrate | Reaction Time | Temperature | Yield (%) | Key Observations |
| Acetic Anhydride (B1165640) / Sodium Acetate | Lactose | ~45 min | Not specified | ~77% (crude) | A classic, cost-effective, and straightforward method.[1] |
| Acetic Anhydride / Zinc Chloride | D-Glucose | 10 sec (Microwave) | Not specified | High | Rapid synthesis with high yields under microwave irradiation.[2] ZnCl₂ is an effective, inexpensive, and low-toxicity catalyst.[3] |
| Acetic Anhydride / Acetic Acid / Sulfuric Acid | Cellulose (B213188) | 30 hours | 48-52°C | Not specified | Effective for the acetylative degradation of polysaccharides to their peracetylated disaccharide units.[4] |
| Acetic Anhydride / Pyridine | Monosaccharides | Not specified | Room Temp. | Not specified | A common method, though it can sometimes lead to a mixture of anomers.[5] |
| Choline Chloride-Zinc Chloride (DES) | Chitin | 3-6 hours | 90°C | ~61.6% (acetylated nanocrystals) | A greener approach using a deep-eutectic solvent as both solvent and catalyst.[6] |
Experimental Protocols
Detailed methodologies for the key catalysts are provided below. These protocols are based on established procedures for the acetylation of chitobiose or analogous carbohydrates.
Acetic Anhydride / Sodium Acetate Method
This is a widely used and robust method for the peracetylation of sugars.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Sodium Acetate (NaOAc)
-
Ice-water mixture
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add chitobiose and anhydrous sodium acetate.
-
Add an excess of acetic anhydride to the flask.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing an ice-water mixture and stir gently overnight.
-
The precipitated product is collected by filtration and washed with cold water.
-
For further purification, the crude product can be dissolved in dichloromethane, washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
Acetic Anhydride / Zinc Chloride (Microwave-Assisted) Method
This method offers a significant reduction in reaction time.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ice-water mixture
Procedure:
-
In a microwave-safe conical flask, briefly expose a mixture of anhydrous zinc chloride and acetic anhydride to microwave irradiation (e.g., 5 seconds).
-
Add chitobiose to the activated mixture.
-
Continue microwave irradiation until the reaction is complete (typically in a matter of seconds to minutes).
-
Pour the resulting solution into an ice-water mixture with stirring.
-
Collect the precipitated this compound by filtration and wash with cold water.[2]
Acetic Anhydride / Acetic Acid / Sulfuric Acid Method
This strong acid-catalyzed method is particularly useful for the depolymerization and acetylation of polysaccharides.
Materials:
-
Chitobiose (or Chitin)
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
Procedure:
-
Prepare a mixture of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid in a flask equipped with a stirrer and temperature control.
-
Add chitobiose to the mixture while maintaining the temperature below a critical threshold (e.g., < 80°C).
-
Stir the mixture at a controlled temperature (e.g., 48-52°C) for an extended period (e.g., 30 hours).
-
Cool the reaction mixture and treat with an alcohol, such as methanol, to quench the excess acetic anhydride.
-
The product can then be isolated by precipitation and filtration.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
Unveiling the Antioxidant Potential of Chitobiose Octaacetate Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Chitooligosaccharides, derived from chitin, have emerged as promising candidates. This guide provides a comparative evaluation of the antioxidant properties of chitobiose and its derivatives, with a particular focus on the influence of acetylation, drawing inferences for chitobiose octaacetate.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of chitobiose and related compounds has been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their efficacy in scavenging different reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 1: Inhibition of Benzoate Hydroxylation by Chitooligosaccharides and Reference Compounds
| Compound | IC50 (µM) |
| Chitobiose | 18 [1][2] |
| Chitotriose | 80[1][2] |
| Aminoguanidine | 85[1][2] |
| Pyridoxamine | 10[1][2] |
| Trolox | 95[1][2] |
| Glucosamine | No inhibitory activity[1][2] |
| Di-N-acetylchitobiose | No inhibitory activity[1][2] |
| Tri-N-acetylchitotriose | No inhibitory activity[1][2] |
This data clearly indicates that while chitobiose is a potent inhibitor of hydroxylation, its N-acetylated form, di-N-acetylchitobiose, shows no such activity. This strongly suggests that this compound, being a fully acetylated derivative, would likely exhibit a similar lack of inhibitory effect in this assay.
Table 2: Hydroxyl Radical Scavenging Activity of Chitooligosaccharides
| Compound | IC50 (µM) |
| Chitobiose | 30 [1][2] |
| Chitotriose | 55[1][2] |
Chitobiose demonstrates significant hydroxyl radical scavenging ability, a key indicator of antioxidant potential.
Table 3: Superoxide (B77818) Radical Scavenging Activity
| Compound | Activity |
| Chitobiose | Showed scavenging ability [1][2] |
| Trolox | Showed scavenging ability[1][2] |
| Other tested chitooligomers | No scavenging ability |
Of the ten compounds tested in the referenced study, only chitobiose and the known antioxidant Trolox were capable of scavenging superoxide radicals.[1][2]
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed descriptions of the key experimental assays used to generate the data presented above.
Inhibition of Benzoate Hydroxylation Assay
This assay measures the ability of a compound to inhibit the hydroxylation of benzoate, a reaction often mediated by hydroxyl radicals.
-
Reaction Mixture Preparation: A typical reaction mixture contains sodium benzoate, a source of hydroxyl radicals (e.g., H₂O₂ in the presence of Cu²⁺), and the test compound in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., HCl).
-
Extraction: The resulting salicylate (B1505791) is extracted from the aqueous phase using an organic solvent (e.g., n-butanol).
-
Quantification: The amount of salicylate produced is measured spectrophotometrically or by high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of inhibition is calculated by comparing the amount of salicylate produced in the presence of the test compound to that produced in its absence. The IC50 value is then determined from a dose-response curve.
Hydroxyl Radical Scavenging Assay (Photolysis of Zinc Oxide)
This method assesses the capacity of a compound to scavenge hydroxyl radicals generated by the photolysis of zinc oxide.
-
Reaction System: A suspension of zinc oxide in a buffer is prepared.
-
Illumination: The suspension is exposed to a light source (e.g., a 100-watt lamp) to generate hydroxyl radicals.
-
Introduction of Test Compound: The test compound is added to the reaction mixture at various concentrations.
-
Detection: A probe molecule that reacts with hydroxyl radicals to produce a measurable signal is used.
-
Measurement: The change in the signal of the probe molecule is measured to determine the extent of hydroxyl radical scavenging.
-
IC50 Determination: The IC50 value is calculated from the concentration-dependent scavenging activity.
Superoxide Radical Scavenging Assay (Non-enzymatic System)
This assay evaluates the ability of a compound to scavenge superoxide radicals generated through a non-enzymatic system.
-
Radical Generation: Superoxide radicals are generated in a system containing phenazine (B1670421) methosulfate (PMS) and NADH.
-
Reaction with NBT: The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product.
-
Inhibition by Test Compound: The test compound is added to the reaction mixture, and its ability to compete with NBT for the superoxide radicals is measured as a decrease in formazan formation.
-
Spectrophotometric Measurement: The absorbance of the formazan is measured at a specific wavelength (e.g., 560 nm).
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the test compound.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for in vitro antioxidant assays and a conceptual representation of the impact of acetylation on antioxidant activity.
References
Safety Operating Guide
Proper Disposal of Chitobiose Octaacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Chitobiose octaacetate, a non-hazardous chitin (B13524) derivative.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It carries a National Fire Protection Association (NFPA) rating of 0 for health, fire, and reactivity, indicating a minimal hazard.[1] Similarly, the Hazardous Materials Identification System (HMIS) ratings are all 0.[1]
Despite its non-hazardous classification, general laboratory best practices should always be followed. No special first aid measures are required for exposure.[2] Skin contact is generally not irritating, and for eye contact, rinsing with running water is recommended.[2]
Environmental Precautions
While not classified as hazardous, it is advised to prevent this compound from entering sewer systems or surface and ground water.[1] The substance is considered slightly hazardous to water.[1]
Step-by-Step Disposal Procedure
Given the absence of specific chemical treatment protocols for disposal, the following general procedure for non-hazardous chemical waste should be followed:
-
Consult Local Regulations: Before disposal, always consult your institution's environmental health and safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container as "Non-hazardous waste: this compound".
-
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through your institution's approved chemical waste disposal vendor. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional EHS guidelines.
Summary of Safety and Disposal Data
| Parameter | Value | Source |
| GHS Classification | Not Classified | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Environmental Hazard | Slightly hazardous for water | [1] |
| Disposal Method | Follow local regulations for non-hazardous chemical waste. Do not allow entry to sewers or water systems. | [1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Chitobiose Octaacetate
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This document provides immediate, essential guidance for the safe handling and disposal of Chitobiose octaacetate, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety practices to minimize exposure and prevent contamination.[1] One Safety Data Sheet (SDS) suggests that no special personal protective equipment is required.[1] However, another recommends more comprehensive measures.[2] Therefore, a conservative approach is advised.
Recommended PPE for Handling this compound:
-
Eye Protection: Always wear ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact.[2]
-
Body Protection: A standard laboratory coat is recommended.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or use a fume hood.[2]
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and purity of this compound.
Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment, including a calibrated balance, spatulas, and weighing paper, readily available.
-
Weighing: To minimize the generation of airborne dust, weigh the compound carefully. If possible, use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to ensure it dissolves completely.
-
Spill Response: In the event of a spill, mechanically collect the solid material using a brush and dustpan or a vacuum cleaner equipped with a HEPA filter.[1] Avoid dry sweeping, which can generate dust. Place the collected material in a sealed container for disposal.
Storage Conditions:
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage | [3][] |
| 4°C for short-term storage | [5] | |
| Shipping Temperature | Shipped on wet ice or at room temperature. | [3] |
| Stability | ≥ 4 years when stored at -20°C | [3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory waste, unless otherwise specified by local regulations.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
